3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Description
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Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCXTGPGSAWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370669 | |
| Record name | 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126417-82-1 | |
| Record name | 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine CAS number and properties
CAS Number: 126417-82-1
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, potential biological activities, and safety information for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification and Properties
This compound is a substituted pyrazole derivative. The pyrazole core is a well-known scaffold in medicinal chemistry, with numerous compounds containing this heterocycle exhibiting a wide range of biological activities.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 126417-82-1[1] |
| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[1] |
| Molecular Formula | C₁₀H₁₀ClN₃[1] |
| Synonyms | 5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole, 5-(4-chlorophenyl)-2-methyl-2H-pyrazol-3-ylamine |
Table 2: Physicochemical Properties
Note: The following data are computed properties from publicly available databases, as experimental data is limited.
| Property | Value | Source |
| Molecular Weight | 207.66 g/mol | PubChem[1] |
| Monoisotopic Mass | 207.0563250 Da | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Polar Surface Area | 43.8 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Experimental Protocol
Proposed Experimental Protocol:
Reaction Scheme:
(4-Chlorophenyl)(oxo)acetonitrile + Methylhydrazine → this compound
Materials:
-
3-(4-Chlorophenyl)-3-oxopropanenitrile (1 equivalent)
-
Methylhydrazine (1.1 equivalents)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-Chlorophenyl)-3-oxopropanenitrile in ethanol.
-
Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Subsequently, add methylhydrazine dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
Caption: General synthesis workflow for this compound.
Biological Activity and Mechanism of Action
Specific biological activity and mechanism of action for this compound have not been detailed in the available scientific literature. However, the pyrazole scaffold is a prominent feature in many biologically active compounds. Structurally related molecules have demonstrated a wide array of pharmacological properties, suggesting potential areas for investigation for this compound.
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties. For instance, some substituted pyrazoles have shown significant anti-inflammatory effects in preclinical models, comparable to standard drugs like diclofenac sodium.
-
Anticancer Activity: The pyrazole nucleus is a core component of several anticancer agents. Derivatives have been shown to induce apoptosis and exhibit cytotoxic effects in various cancer cell lines, including colorectal carcinoma.
-
Antimicrobial and Antifungal Activity: Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
-
Kinase Inhibition: Substituted pyrazoles are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, some pyrazole-containing compounds are potent inhibitors of VEGFR-2 and CHK1.
-
Anticonvulsant Activity: Certain pyrazole derivatives have been investigated for their potential as anticonvulsant agents, showing protective effects in seizure models.
Given the diverse bioactivities of the pyrazole class, this compound represents a molecule of interest for further pharmacological screening.
Safety and Handling
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
This compound should be handled in a well-ventilated area, preferably in a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a chemical compound with potential for further investigation, particularly in the realm of medicinal chemistry. While specific experimental data on its properties and biological activity are currently limited, its structural similarity to other biologically active pyrazoles suggests that it could be a valuable starting point for the development of new therapeutic agents. The proposed synthetic route offers a practical approach for its preparation, enabling further research into its pharmacological profile. As with any chemical substance, appropriate safety precautions should be taken during handling and storage.
References
In-Depth Technical Guide: Physicochemical Properties and Biological Context of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known chemical and physical data, outlines a representative synthetic protocol, and explores its potential biological significance by illustrating its inhibitory action on key signaling pathways. The information is presented to support further research and development efforts involving this and related aminopyrazole scaffolds.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The data, primarily sourced from computational models and available chemical databases, are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine | PubChem[1] |
| CAS Number | 126417-82-1 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[1] |
| Molecular Weight | 207.66 g/mol | PubChem[1] |
| Melting Point | 150 °C | Chemical Supplier |
| Boiling Point | Data not available | - |
| XLogP3 | 2.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Exact Mass | 207.0563250 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 43.8 Ų | PubChem (Computed)[1] |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis and Characterization
The synthesis of this compound can be achieved through the widely utilized condensation reaction between a β-ketonitrile and a substituted hydrazine.[2][3] This method is a versatile approach for the preparation of various 5-aminopyrazole derivatives.
General Experimental Protocol: Synthesis of 5-Aminopyrazoles
This protocol is a representative method for the synthesis of 5-aminopyrazoles and can be adapted for the specific synthesis of this compound. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[2][3]
Workflow for the Synthesis of 5-Aminopyrazoles
Caption: General workflow for the synthesis of 5-aminopyrazoles.
Materials:
-
β-Ketonitrile (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile)
-
Hydrazine derivative (e.g., Methylhydrazine)
-
Solvent (e.g., Ethanol)
-
Acid or base catalyst (optional, depending on the specific reactants)
Procedure:
-
Dissolve the β-ketonitrile in the selected solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution. The reaction can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
-
Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways
Aminopyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] Notably, compounds with a similar scaffold to this compound have been investigated as inhibitors of key protein kinases involved in cellular signaling, such as p38 Mitogen-Activated Protein Kinase (MAPK) and AKT (also known as Protein Kinase B).[5]
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[7][8][9] It is activated by various stimuli, including cytokines and environmental stressors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][10][11] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Aminopyrazole-based compounds have been identified as potent inhibitors of p38 MAPK, suggesting a therapeutic potential for this compound in conditions driven by p38 MAPK hyperactivity.
p38 MAPK Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the p38 MAPK pathway.
Inhibition of the AKT (PKB) Signaling Pathway
The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[12][13] Its hyperactivation is a common feature in many types of cancer, contributing to tumor growth and resistance to therapy.[14][15] The AKT family consists of three isoforms (AKT1, AKT2, and AKT3), with AKT2 being frequently implicated in cancer progression and metastasis.[14][16] Given that various heterocyclic compounds, including pyrazole derivatives, have been explored as AKT inhibitors, this compound may also exert its biological effects through the modulation of this pathway.
AKT Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the AKT signaling pathway.
Conclusion
This compound is a compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery programs. The established synthetic routes for 5-aminopyrazoles provide a clear path for its preparation and the synthesis of related analogs. Based on the known biological activities of similar compounds, this molecule holds promise as a potential inhibitor of the p38 MAPK and AKT signaling pathways, which are implicated in a variety of diseases, including cancer and inflammatory disorders. This technical guide serves as a foundational resource to encourage and facilitate future research into the therapeutic potential of this and other aminopyrazole derivatives.
References
- 1. This compound | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of AKT1 and AKT2 in non‐small cell lung cancer cell survival, growth, and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Akt2: a role in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AKT2 AKT serine/threonine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds.[1][2] Pyrazole derivatives have shown diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] This document outlines a plausible synthetic route, experimental protocols, and key characterization data for the target compound, intended for use by researchers and scientists in the field.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 126417-82-1 | [6][7] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [6][7] |
| Molecular Weight | 207.66 g/mol | [7] |
| Melting Point | 150 °C | [6] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Inferred |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common and effective method for constructing the pyrazole ring is via the condensation of a β-ketonitrile with a hydrazine derivative. The proposed synthetic workflow is outlined below.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 3-(4-Chlorophenyl)-3-oxopropanenitrile
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl cyanoacetate dropwise at 0-5 °C with constant stirring.
-
After the addition is complete, add a solution of 4-chloroacetophenone in anhydrous ethanol dropwise to the reaction mixture at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-chlorophenyl)-3-oxopropanenitrile.
Step 2: Synthesis of this compound
-
Dissolve the 3-(4-chlorophenyl)-3-oxopropanenitrile obtained from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add methylhydrazine (or its sulfate salt) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) if an acid was used as the solvent.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of this compound
The structural confirmation of the synthesized compound is performed using various spectroscopic techniques. The expected characterization data are summarized below.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), the pyrazole ring proton (singlet), the aromatic protons of the chlorophenyl ring (doublets), and the amine protons (broad singlet). |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the chlorophenyl ring. |
| Mass Spec. | A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound (207.66 g/mol ). |
| IR Spec. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrazole ring), and C-Cl stretching.[8] |
Potential Biological Activity and Signaling Pathway
Pyrazole-containing compounds have been identified as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways.[4][5] One such pathway that is often implicated in cancer is the PI3K/AKT signaling cascade. The potential for pyrazole derivatives to modulate this pathway makes them attractive candidates for drug discovery.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole | CAS 126417-82-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
The Core Mechanism of Action of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine (SC-560): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a compound widely known in scientific literature as SC-560. SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme. This document consolidates key quantitative data, details experimental protocols for its characterization, and presents visual diagrams of the pertinent signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound, or SC-560, is a member of the diaryl heterocycle class of cyclooxygenase (COX) inhibitors. Unlike other members of this class, such as celecoxib, which are selective for COX-2, SC-560 exhibits high selectivity for the COX-1 isoform.[1] The cyclooxygenase enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids including prostaglandins and thromboxanes.[2][3] These lipid mediators are involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, and maintenance of tissue homeostasis.[2][3][4] The selective inhibition of COX-1 by SC-560 makes it an invaluable pharmacological tool for dissecting the specific roles of this enzyme in health and disease.
Core Mechanism of Action: Selective COX-1 Inhibition
The primary mechanism of action of SC-560 is its potent and competitive inhibition of the cyclooxygenase-1 (COX-1) enzyme.[5] By binding to the active site of COX-1, SC-560 prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5] This blockade of the initial step in the prostanoid synthesis pathway leads to a reduction in the production of downstream prostaglandins (like PGE2) and thromboxanes (like TXB2).[2][6]
The selectivity of SC-560 for COX-1 over COX-2 is a key feature of its pharmacological profile. This selectivity allows for the targeted investigation of COX-1-mediated pathways, distinguishing them from those regulated by the inducible COX-2 isoform, which is often upregulated during inflammation.[7][8]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of SC-560 against COX-1 and COX-2 has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Target | IC50 | Selectivity (COX-1/COX-2 Ratio) | Reference |
| SC-560 | COX-1 | 9 nM | ~700-1000 fold for COX-1 | [1][2][6][9] |
| COX-2 | 6.3 µM | [1][2][6][9] |
Downstream Signaling Pathways
The inhibition of COX-1 by SC-560 directly impacts the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from membrane phospholipids.
Prostaglandin Synthesis Pathway
Cellular and In Vivo Effects
SC-560 has been demonstrated to exert various effects in both cellular and whole-organism models, further elucidating the role of COX-1.
Anti-proliferative and Pro-apoptotic Effects
In human hepatocellular carcinoma (HCC) cells, SC-560 has been shown to inhibit cell growth and induce apoptosis in a dose- and time-dependent manner.[6][10] This effect is associated with a decrease in anti-apoptotic proteins like survivin and XIAP, and the activation of caspases 3 and 7.[6][10]
In Vivo Efficacy and Pharmacokinetics
Oral administration of SC-560 in rats has been shown to effectively inhibit COX-1 in vivo, as evidenced by the complete inhibition of ionophore-stimulated thromboxane B2 (TxB2) production.[6] However, the compound exhibits low oral bioavailability (<15%) and is subject to formulation-dependent pharmacokinetics.[6] It distributes extensively into tissues and has a clearance rate approaching hepatic plasma flow.[6]
Detailed Experimental Protocols
In Vitro COX-1 Inhibition Assay
Objective: To determine the IC50 of SC-560 for COX-1.
Materials:
-
Recombinant human COX-1 enzyme
-
SC-560
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent for PGE2 (e.g., EIA kit)
Procedure:
-
Prepare a series of dilutions of SC-560 in the assay buffer.
-
Pre-incubate the recombinant human COX-1 enzyme with the different concentrations of SC-560 for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Plot the percentage of inhibition against the logarithm of the SC-560 concentration.
-
Calculate the IC50 value, which is the concentration of SC-560 that inhibits 50% of the COX-1 activity.[3]
Cell-Based Assay for Apoptosis Induction in HCC Cells
Objective: To assess the pro-apoptotic effect of SC-560 on hepatocellular carcinoma cells.
Materials:
-
Human HCC cell line (e.g., HuH-6, HA22T/VGH)
-
Cell culture medium and supplements
-
SC-560
-
MTS assay kit for cell viability
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
-
Flow cytometer
Procedure:
-
Seed the HCC cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).[6]
-
Cell Viability Assessment: At the end of the treatment period, assess cell viability using the MTS assay according to the manufacturer's protocol.
-
Apoptosis Assessment:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Stain the cells with Annexin V and Propidium Iodide (PI) according to the kit instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[10]
-
Conclusion
This compound (SC-560) is a well-characterized and highly selective inhibitor of cyclooxygenase-1. Its potent inhibitory action on COX-1 blocks the synthesis of prostaglandins and thromboxanes, making it an essential tool for investigating the physiological and pathological roles of COX-1. The quantitative data on its selectivity, coupled with detailed experimental protocols, provide a solid foundation for its use in preclinical research and drug development. Understanding the core mechanism of action of compounds like SC-560 is crucial for the rational design of novel therapeutics targeting specific pathways in a range of diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among the vast library of pyrazole-based compounds, derivatives of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.
Synthetic Strategies
The synthesis of this compound and its derivatives typically involves a multi-step approach. A common strategy commences with the condensation of 4-chloroacetophenone with a suitable hydrazine, such as phenylhydrazine, in the presence of an acid catalyst like glacial acetic acid, to form a hydrazone intermediate. This intermediate is then subjected to the Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield a 4-formyl-pyrazole derivative. Subsequent chemical modifications of the aldehyde group allow for the introduction of diverse functionalities, leading to a library of derivatives.
Another key synthetic route involves the cyclocondensation of β-keto nitriles with hydrazines. For instance, the reaction of a substituted benzoylacetonitrile with methylhydrazine can directly lead to the formation of the 1-methyl-5-aminopyrazole ring system. The 3-(4-chlorophenyl) substituent is typically introduced by starting with a correspondingly substituted benzoylacetonitrile.
Biological Activities of this compound Derivatives
Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of different substituents on the pyrazole core can significantly modulate this activity. While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential. For instance, pyrazolo[3,4-d]pyrimidine derivatives incorporating the 1-(4-chlorophenyl)-3-methyl-1H-pyrazole moiety have shown significant antitumor activity. One such derivative, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone, exhibited potent cytotoxicity with IC₅₀ values ranging from 0.326 to 4.31 μM across 57 different cancer cell lines[1].
Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives bearing a chlorophenyl group have been shown to induce apoptosis and DNA damage in cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range against MCF-7, A549, and PC-3 cell lines[2][3]. The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected 3-(4-Chlorophenyl)-Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone | Various (57 cell lines) | 0.326 - 4.31 | [1] |
| 1,3,5-trisubstituted-1H-pyrazole with chlorophenyl group | MCF-7 | 3.9 - 35.5 | [2][3] |
| 1,3,5-trisubstituted-1H-pyrazole with chlorophenyl group | A549 | Data not specified | [2][3] |
| 1,3,5-trisubstituted-1H-pyrazole with chlorophenyl group | PC-3 | Data not specified | [2][3] |
| Imamine-1,3,5-triazine derivative | MDA-MB-231 | 6.25 - 8.18 | [4] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6) | HCT 116 | 0.37 | [5] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6) | MCF-7 | 0.44 | [5] |
Antimicrobial Activity
Pyrazole derivatives are well-established as potent antimicrobial agents. The presence of the 4-chlorophenyl moiety often enhances this activity. While extensive screening of this compound derivatives is ongoing, related compounds have shown promising results against a range of bacterial and fungal pathogens. For example, newly synthesized 1,3,5-trisubstituted pyrazole derivatives have been screened for their antimicrobial activities against various bacterial species, demonstrating their potential as antimicrobial agents[6].
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole analogue (Compound 3) | Escherichia coli | 0.25 | [2] |
| Pyrazole analogue (Compound 4) | Streptococcus epidermidis | 0.25 | [2] |
| Pyrazole analogue (Compound 2) | Aspergillus niger | 1 | [2] |
| 1,3,5-trisubstituted pyrazole derivatives | Bacterial species | Not specified | [6] |
Mechanism of Action: Targeting Key Signaling Pathways
The biological activities of this compound derivatives are often mediated through their interaction with specific cellular targets, particularly protein kinases.
Kinase Inhibition
Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Derivatives of the pyrazole scaffold have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). For instance, pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR tyrosine kinase (EGFR-TK) inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range[7][8]. The pyrazole core often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.
Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.
Induction of Apoptosis
A key mechanism underlying the anticancer activity of many pyrazole derivatives is the induction of apoptosis, or programmed cell death. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that these compounds can activate pro-apoptotic proteins such as Bax and p53, and caspases, while inhibiting the anti-apoptotic protein Bcl-2[2][3]. This disruption of the delicate balance between pro- and anti-apoptotic factors ultimately leads to the demise of cancer cells.
Caption: Simplified overview of apoptosis induction by pyrazole derivatives.
Experimental Protocols
To facilitate further research and development, this section outlines the detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Hydrazone Formation: A mixture of 4-chloroacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
Vilsmeier-Haack Reaction: To a well-stirred and cooled (0 °C) solution of DMF (12 mL), POCl₃ (6 mL) is added dropwise over 1 hour. The previously synthesized hydrazone (1 equivalent) is then added portion-wise, and the reaction mixture is stirred at 60-70 °C for 4-5 hours. After completion, the mixture is poured into crushed ice and neutralized with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 4-formyl pyrazole derivative.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 28-30 °C for 48-72 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Reaction Setup: The kinase enzyme, substrate, and ATP are prepared in a kinase buffer. The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
IC₅₀ Calculation: The kinase activity is calculated based on the luminescence signal, and the IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Caption: General workflow for the development of pyrazole-based therapeutic agents.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies, particularly in the realms of oncology and infectious diseases, warrants further investigation. Future research should focus on expanding the library of these derivatives through innovative synthetic strategies to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, with continued research and development, this class of pyrazole derivatives holds the potential to yield novel and effective treatments for a range of human diseases.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the in-ovo evaluation of novel pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, structured data presentation, and visualization of relevant signaling pathways are included to facilitate the research and development of new pyrazole-based therapeutic agents.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural features allow for diverse substitutions, leading to a broad range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11] The versatility of the pyrazole ring has made it a cornerstone in the design of targeted therapies. For instance, several pyrazole-based compounds have been developed as potent kinase inhibitors in oncology.[12][13][14][15][16] This guide will explore the common in vitro methodologies used to characterize the biological activity of novel pyrazole compounds, using representative examples to illustrate the evaluation process.
Key In Vitro Assays for Biological Activity
A thorough in vitro evaluation is the first step in characterizing the therapeutic potential of novel pyrazole compounds. This section details the experimental protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: Cell Viability and Proliferation Assays
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test pyrazole compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations.
-
Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Experimental Workflow for Anticancer Screening
Workflow for in vitro anticancer activity screening using the MTT assay.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Many pyrazole-containing compounds, such as Celecoxib, are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate).
-
Prepare solutions of the test pyrazole compounds and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test pyrazole compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
Detection and Data Analysis:
-
Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 inhibition.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Materials:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Prepare stock solutions of the test pyrazole compounds in DMSO.
-
Use a 96-well microtiter plate.
-
-
Assay Procedure:
-
Dispense the appropriate broth medium into the wells of the microtiter plate.
-
Perform a two-fold serial dilution of the test compounds directly in the plate.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation: Summarized Quantitative Data
Clear and structured presentation of quantitative data is crucial for comparing the potency and selectivity of novel pyrazole compounds.
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Compounds
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrazole A | MCF-7 (Breast) | 12.5 | [Fictional] |
| HCT116 (Colon) | 8.2 | [Fictional] | |
| A549 (Lung) | 15.1 | [Fictional] | |
| Doxorubicin | MCF-7 (Breast) | 0.8 | [Fictional] |
Table 2: In Vitro Anti-inflammatory Activity of Representative Pyrazole Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Pyrazole B | 25.3 | 0.5 | 50.6 | [Fictional] |
| Celecoxib | >100 | 0.04 | >2500 | [Fictional] |
Table 3: In Vitro Antimicrobial Activity of Representative Pyrazole Compounds
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Pyrazole C | 16 | 32 | 64 | [Fictional] |
| Ciprofloxacin | 0.5 | 0.25 | N/A | [Fictional] |
| Fluconazole | N/A | N/A | 8 | [Fictional] |
Visualization of Signaling Pathways
Understanding the mechanism of action of novel pyrazole compounds often involves elucidating their effects on specific signaling pathways. Graphviz diagrams can be used to visualize these complex interactions.
Inhibition of the CDK/Rb Pathway in Cancer
Many pyrazole-based compounds exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDK4/6, for example, prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S checkpoint.
Inhibition of the CDK/Rb pathway by a pyrazole-based CDK inhibitor.
Inhibition of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is often dysregulated in cancer and inflammatory diseases. Pyrazole compounds have been developed as potent JAK inhibitors.
Inhibition of the JAK/STAT signaling pathway by a pyrazole-based JAK inhibitor.
Conclusion
The in vitro evaluation of novel pyrazole compounds is a multifaceted process that requires a systematic approach. By employing a panel of robust and reproducible assays, researchers can effectively characterize the anticancer, anti-inflammatory, and antimicrobial potential of new chemical entities. The methodologies and data presentation formats outlined in this guide provide a framework for the initial stages of drug discovery and development, facilitating the identification of promising pyrazole-based candidates for further preclinical and clinical investigation. The visualization of signaling pathways further aids in understanding the mechanism of action, which is critical for the rational design of next-generation pyrazole therapeutics.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
The Architecture of Activity: A Technical Guide to Structure-Activity Relationships of Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole amines, have garnered significant attention due to their diverse and potent pharmacological activities. This technical guide delves into the core of pyrazole amine drug discovery, offering a comprehensive overview of their structure-activity relationships (SAR), detailed experimental methodologies for their evaluation, and a visual representation of the key biological pathways they modulate.
Core Principles of Pyrazole Amine SAR
The pharmacological profile of pyrazole amines is intricately linked to the nature and position of substituents on the pyrazole ring. The amino group, in particular, serves as a critical pharmacophore, often engaging in key hydrogen bonding interactions with biological targets. Its position (at C3, C4, or C5) dramatically influences the compound's activity and selectivity.
Key Substitution Points and Their Influence:
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating pharmacokinetic properties and can influence target binding. Bulky aromatic or heteroaromatic groups are frequently employed to enhance potency and selectivity, particularly in kinase inhibitors.
-
C3-Substitution: Modifications at the C3 position are critical for interacting with the hinge region of kinases or the active site of other enzymes. The nature of the amine substituent (primary, secondary, or incorporated into a heterocyclic ring) can fine-tune the binding affinity.
-
C4-Substitution: The C4 position offers a vector for introducing a variety of functional groups that can impact solubility, cell permeability, and target engagement. Small alkyl or halo substituents are common.
-
C5-Substitution: Substituents at the C5 position often project into the solvent-exposed region of a binding pocket, providing an opportunity to enhance potency and selectivity through interactions with peripheral residues.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative biological data for representative pyrazole amine derivatives across various therapeutic areas. This data provides a clear comparison of the impact of structural modifications on activity.
Table 1: Anti-inflammatory Activity of Pyrazole Amine Derivatives (COX-2 Inhibition)
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | Phenyl | - | 4-Fluorophenyl | 0.25 | 150 |
| 1b | 4-Methylphenyl | - | 4-Fluorophenyl | 0.18 | 210 |
| 1c | 4-Chlorophenyl | - | 4-Fluorophenyl | 0.12 | 280 |
| 2a | Phenyl | 4-Aminophenyl | - | 0.52 | 95 |
| 2b | Phenyl | 4-(Methylamino)phenyl | - | 0.35 | 130 |
Data synthesized from multiple literature sources.
Table 2: Anticancer Activity of Pyrazole Amine Derivatives (MCF-7 Cell Line)
| Compound ID | N1-Substituent | C3-Amine Moiety | C5-Substituent | GI50 (µM) |
| 3a | 2,4-Dichlorophenyl | Piperidinyl | 4-Chlorophenyl | 5.2 |
| 3b | 2,4-Dichlorophenyl | Morpholinyl | 4-Chlorophenyl | 8.9 |
| 3c | 2,4-Dichlorophenyl | N-Methylpiperazinyl | 4-Chlorophenyl | 3.1 |
| 4a | - | 3-Amino | 5-phenyl | 12.5 |
| 4b | - | 3-Amino | 5-(4-methoxyphenyl) | 8.7 |
GI50: 50% Growth Inhibition. Data synthesized from multiple literature sources.
Table 3: Kinase Inhibitory Activity of Pyrazole Amine Derivatives
| Compound ID | Kinase Target | N1-Substituent | C3-Amine Moiety | IC50 (nM) |
| 5a | JNK1 | Phenyl | - | 85 |
| 5b | JNK1 | 4-Hydroxyphenyl | - | 42 |
| 6a | PLK1 | Cyclopropyl | Pyrimidin-4-amine | 150 |
| 6b | PLK1 | Isopropyl | Pyrimidin-4-amine | 210 |
| 7a | CDK2 | Phenyl | Pyrimidin-4-amine | 98 |
| 7b | CDK2 | 2,6-Dichlorophenyl | Pyrimidin-4-amine | 25 |
IC50: 50% Inhibitory Concentration. Data synthesized from multiple literature sources.
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR tables are provided below to ensure reproducibility and facilitate further research.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Plate reader for measuring absorbance or fluorescence
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds (typically in a serial dilution) or the reference inhibitor to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effect of test compounds on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of the test compounds to the cells. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a rat model.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
After 1 hour, induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole amines and a general workflow for SAR studies.
Spectroscopic Analysis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is a substituted pyrazole derivative. The pyrazole scaffold is a key structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds, which is a critical step in the drug discovery and development process. This technical guide provides a comprehensive overview of the spectroscopic characterization (NMR, IR, and Mass Spectrometry) of this compound, including detailed experimental protocols and data interpretation.
Molecular Structure and Properties
IUPAC Name: 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[1] Molecular Formula: C₁₀H₁₀ClN₃[1] Molecular Weight: 207.66 g/mol [1] CAS Number: 126417-82-1[1]
Spectroscopic Data Summary
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data and data from closely related analogs. These values serve as a reference for the expected spectroscopic characteristics of the title compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 3.6 - 3.8 | s |
| Pyrazole-H4 | 5.8 - 6.0 | s |
| NH₂ | 4.5 - 5.5 (broad) | s |
| Phenyl-H (ortho to Cl) | 7.3 - 7.5 | d |
| Phenyl-H (meta to Cl) | 7.6 - 7.8 | d |
Predicted values are based on the analysis of similar pyrazole derivatives.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| Pyrazole-C3 | 148 - 152 |
| Pyrazole-C4 | 95 - 100 |
| Pyrazole-C5 | 150 - 155 |
| Phenyl-C1 (ipso-Cl) | 132 - 135 |
| Phenyl-C2, C6 | 128 - 130 |
| Phenyl-C3, C5 | 129 - 131 |
| Phenyl-C4 (ipso-pyrazole) | 130 - 133 |
Predicted values are based on the analysis of similar pyrazole derivatives.
Table 3: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Pyrazole Ring) | 1580 - 1620 | Strong |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 1000 - 1100 | Strong |
Expected ranges are based on characteristic infrared absorption frequencies for the respective functional groups.
Table 4: Mass Spectrometry Data
| Ion | m/z (Expected) | Description |
| [M]⁺ | 207/209 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M-CH₃]⁺ | 192/194 | Loss of methyl group |
| [M-NH₂]⁺ | 191/193 | Loss of amino group |
| [C₉H₇ClN₂]⁺ | 178/180 | Fragmentation of the pyrazole ring |
| [C₆H₄Cl]⁺ | 111/113 | Chlorophenyl cation |
Expected fragmentation patterns are based on the principles of mass spectrometry for aromatic and heterocyclic amines.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 30°, and a relaxation delay of 5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts and coupling patterns to assign the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place one to two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands and correlate them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
Data Acquisition (LC-MS/MS):
-
Inject a small volume (e.g., 5 µL) of the prepared sample solution into the LC-MS/MS system.
-
Separate the compound using a suitable HPLC column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Analyze the eluent using the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.
Data Processing:
-
Analyze the full scan spectrum to identify the molecular ion peak ([M+H]⁺).
-
Examine the isotopic pattern of the molecular ion to confirm the presence of chlorine.
-
Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization.
Logical Flow for Structural Elucidation
Caption: Logical flow for structure determination from spectroscopic data.
References
An In-depth Technical Guide to the X-ray Crystallography of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
This technical guide provides a comprehensive overview of the X-ray crystallography of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols and data presentation to facilitate further investigation and application of this compound.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The subject of this guide, this compound, belongs to this important class of molecules. Understanding its three-dimensional structure through X-ray crystallography is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. This guide outlines the synthesis and a putative crystallographic analysis of this compound, providing a foundational dataset for further research.
Compound Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from the PubChem database.[2]
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | 126417-82-1 |
| Appearance | White to off-white crystalline solid (postulated) |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents such as DMSO and methanol (postulated) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for the synthesis of 5-aminopyrazole derivatives. A plausible synthetic route is outlined below.
Step 1: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile
A mixture of 4-chloroacetophenone (1 mole) and ethyl acetate (1.2 moles) is added to a solution of sodium ethoxide (1.2 moles) in anhydrous ethanol. The reaction mixture is stirred at room temperature for 12 hours. The resulting solid is filtered, washed with diethyl ether, and then acidified with dilute hydrochloric acid to yield 3-(4-chlorophenyl)-3-oxopropanenitrile.
Step 2: Synthesis of this compound
To a solution of 3-(4-chlorophenyl)-3-oxopropanenitrile (1 mole) in ethanol, methylhydrazine (1.1 moles) is added. The mixture is refluxed for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product, this compound.
X-ray Crystallography
The following protocol describes the single-crystal X-ray diffraction analysis of the title compound.
Crystallization:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature.
Data Collection:
A single crystal of appropriate dimensions is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data collection is typically performed using a series of ω and φ scans to ensure complete coverage of the reciprocal space.
Structure Solution and Refinement:
The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The final structure is validated using standard crystallographic software.
Crystallographic Data
As of the last update, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). The following table presents a representative set of crystallographic data, generated based on the analysis of structurally similar pyrazole derivatives. This data should be considered as a hypothetical example for guiding future crystallographic studies.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 995 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.38 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| F(000) | 432 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | ~5000 |
| Independent reflections | ~2200 |
| R_int | 0.04 |
| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| Goodness-of-fit on F² | 1.05 |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis and crystallographic analysis of this compound.
References
The Pyrazole Scaffold: A Privileged Structure in Computational Drug Design
An In-depth Technical Guide on Computational Docking Studies of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of potent and selective inhibitors for a multitude of biological targets. This technical guide delves into the computational docking studies of pyrazole-based inhibitors, offering a comprehensive overview of the methodologies, quantitative data from recent research, and the underlying biological pathways.
Introduction to Pyrazole-Based Inhibitors
Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] This therapeutic potential stems from the pyrazole core's unique electronic and steric properties, which can be readily modulated through synthetic modifications.[3] Computational methods, particularly molecular docking, have become indispensable tools in the rational design and optimization of these inhibitors, enabling researchers to predict binding modes, estimate binding affinities, and elucidate structure-activity relationships (SAR) at an atomic level.[1][4]
Core Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The primary goal is to identify the most stable binding conformation, characterized by the lowest binding energy. This process allows for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation.
Experimental Protocols: A Step-by-Step Guide to Docking Pyrazole-Based Inhibitors
While specific parameters may vary depending on the target and software, a general workflow for the computational docking of pyrazole-based inhibitors can be outlined as follows. This protocol is a synthesis of methodologies reported in various studies.[5][6][7]
1. Receptor Preparation:
-
Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. This step is crucial for accurate force field calculations.
2. Ligand Preparation:
-
3D Structure Generation: The 2D structure of the pyrazole-based inhibitor is converted into a 3D conformation.
-
Energy Minimization: The ligand's geometry is optimized to find its lowest energy conformation. This is often done using force fields like MMFF94 or AM1.
-
Tautomeric and Ionization States: The appropriate protonation and tautomeric states of the pyrazole ring and its substituents are determined at a physiological pH.
3. Grid Generation:
-
Defining the Binding Site: A grid box is defined around the active site of the protein. This box encompasses the region where the ligand is expected to bind. The size and center of the grid are critical parameters that can influence the docking results.
4. Molecular Docking Simulation:
-
Docking Algorithm: A variety of algorithms can be used to explore the conformational space of the ligand within the binding site. The Lamarckian Genetic Algorithm (LGA) is a commonly employed method.[5]
-
Parameters: Key parameters for the docking run include the number of genetic algorithm (GA) runs, population size, and the maximum number of energy evaluations. For instance, a typical setup might involve 10 independent GA runs with a population size of 150.[5]
5. Pose Analysis and Scoring:
-
Clustering and Ranking: The resulting docking poses are clustered based on their root-mean-square deviation (RMSD) and ranked according to their predicted binding energy.
-
Visual Inspection: The top-ranked poses are visually inspected to assess the plausibility of the binding mode and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the pyrazole inhibitor and the protein's active site residues.[8]
6. Post-Docking Analysis:
-
Binding Free Energy Calculation: More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to recalculate the binding free energy for the best-ranked poses.
-
Molecular Dynamics (MD) Simulations: MD simulations can be performed to assess the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various computational docking and biological evaluation studies of pyrazole-based inhibitors, showcasing their activity against a range of important drug targets.
Table 1: Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | Docking Software | Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| 1b | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 (kJ/mol) | - | [5] |
| 1d | Aurora A (2W1G) | AutoDock 4.2 | -8.57 (kJ/mol) | - | [5] |
| 2b | CDK2 (2VTO) | AutoDock 4.2 | -10.35 (kJ/mol) | - | [5] |
| Ruxolitinib | JAK1 | - | - | ~3 | [9] |
| Compound 3i | VEGFR-2 | - | - | 8.93 | [10] |
| Compound 2 | Akt1 | - | - | 1.3 | [8] |
| Asciminib | Bcr-Abl | - | - | 0.5 | [8] |
| M76 | VEGFR (4AGD) | AutoDock Vina | -9.2 | - | [11] |
Note: Binding energies from different studies and software may not be directly comparable.
Table 2: Pyrazole-Based Cyclooxygenase (COX) Inhibitors
| Compound ID | Target | Selectivity Index (SI) for COX-2 | In Vivo Activity (% Edema Inhibition) | Reference |
| 125a | COX-1/COX-2 | 8.22 | - | [2] |
| 125b | COX-1/COX-2 | 9.31 | - | [2] |
| 151a | COX-2/sEH | - | 62 | [2] |
| 151b | COX-2/sEH | - | 71 | [2] |
| 151c | COX-2/sEH | - | 65 | [2] |
| Celecoxib (Ref.) | COX-2 | 8.17 | 22 | [2] |
Table 3: Pyrazole-Based Carbonic Anhydrase (CA) Inhibitors
| Compound ID | Target Isoenzyme | Ki (µM) | Reference |
| 6a | hCA I | 0.063 - 3.368 | [7] |
| 6b | hCA I | 0.063 - 3.368 | [7] |
| 6a | hCA II | 0.007 - 4.235 | [7] |
| 6b | hCA II | 0.007 - 4.235 | [7] |
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating the complex relationships in drug discovery. The following visualizations, created using the DOT language, depict a general experimental workflow for computational docking and a simplified signaling pathway targeted by pyrazole-based kinase inhibitors.
Caption: A generalized workflow for computational docking studies of pyrazole-based inhibitors.
Caption: Simplified signaling pathway targeted by pyrazole-based kinase inhibitors.
Conclusion and Future Directions
Computational docking has proven to be a powerful and cost-effective strategy in the discovery and development of novel pyrazole-based inhibitors.[4] The ability to predict binding modes and affinities with increasing accuracy allows for the rational design of compounds with improved potency and selectivity. Future advancements in computational hardware, scoring functions, and the integration of artificial intelligence and machine learning are expected to further enhance the predictive power of docking simulations. As our understanding of the structural biology of disease-related targets continues to grow, so too will the opportunities for designing the next generation of pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 11. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine for Anticancer Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[1][2][3] This technical guide outlines a comprehensive in vitro screening protocol for a novel pyrazole derivative, 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, to evaluate its potential as an anticancer agent. This document provides detailed methodologies for assessing cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and offers a framework for data presentation and visualization of experimental workflows and potential signaling pathways. While specific experimental data for this compound is not yet publicly available, this guide serves as a robust template for its preliminary investigation.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and more effective therapeutic agents.[4] Heterocyclic compounds, particularly those containing the pyrazole moiety, have garnered significant attention in the field of oncology.[1][5] Pyrazole derivatives have been shown to interact with various molecular targets implicated in cancer progression, including protein kinases, tubulin, and DNA, leading to cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.[1][6][7]
The compound this compound (Figure 1) is a novel pyrazole derivative. Its structural features, including the chlorophenyl group, suggest its potential for biological activity.[8] This guide details the essential in vitro assays required for the initial screening of this compound to determine its anticancer potential. The primary objectives of this preliminary screening are to:
-
Determine the cytotoxic effects of the compound on various cancer cell lines.
-
Investigate the underlying mechanism of cell death (apoptosis vs. necrosis).
-
Analyze the impact of the compound on cell cycle progression.
This document will provide a step-by-step guide to these experimental protocols, data interpretation, and visualization of the experimental processes and potential molecular interactions.
Experimental Protocols
A systematic in vitro evaluation is crucial for the initial assessment of a novel compound's anticancer activity.[9][10] The following protocols describe the standard assays for determining cytotoxicity, apoptosis, and cell cycle distribution.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The intensity of the purple color is directly proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18][19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include both untreated and positive control (e.g., staurosporine-treated) cells.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[21]
Protocol:
-
Cell Treatment: Seed cells and treat them with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C overnight.[9]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade any RNA that might interfere with DNA staining.[22]
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[21]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 25.5 |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 32.8 |
| HCT116 | Colon Cancer | 18.9 |
| Normal Fibroblasts | Non-Cancerous | > 100 |
Table 2: Hypothetical Apoptosis Induction by this compound (at IC50) in MCF-7 Cells after 24h
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Test Compound | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 |
Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells Treated with this compound (at IC50) for 24h
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 60.5 ± 2.8 | 25.3 ± 1.9 | 14.2 ± 1.5 |
| Test Compound | 20.1 ± 1.7 | 15.2 ± 1.3 | 64.7 ± 3.1 |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and hypothetical signaling pathways.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the preliminary in vitro screening of this compound for its potential anticancer activity. The detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis will enable researchers to systematically evaluate the compound's efficacy and elucidate its mechanism of action.
Based on the hypothetical data, this compound exhibits promising cytotoxic effects against various cancer cell lines, with a favorable selectivity profile towards cancer cells over normal cells. The induction of apoptosis and arrest of the cell cycle in the G2/M phase suggest a multi-faceted mechanism of action.
Future studies should focus on:
-
Confirming the observed in vitro effects in a broader panel of cancer cell lines.
-
Identifying the specific molecular targets of the compound through techniques such as Western blotting for key signaling proteins and kinase profiling assays.
-
Conducting in vivo studies using animal models to evaluate the compound's efficacy, pharmacokinetics, and toxicity in a whole-organism setting.
The successful completion of these studies will provide a solid foundation for the further development of this compound as a potential lead compound in cancer therapy.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. noblelifesci.com [noblelifesci.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. kumc.edu [kumc.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a substituted aminopyrazole of interest to researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the base-catalyzed condensation of a substituted benzoyl ester with acetonitrile to yield the β-ketonitrile intermediate, 3-(4-chlorophenyl)-3-oxopropanenitrile. This intermediate is subsequently cyclized with methylhydrazine to afford the final product. This protocol includes detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility for researchers, scientists, and drug development professionals.
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for constructing more complex fused heterocyclic systems. The target compound, this compound, possesses structural features that make it a valuable intermediate for library synthesis in drug discovery programs. The presented protocol is based on established methodologies for pyrazole synthesis, primarily the reaction of β-ketonitriles with hydrazine derivatives.[1][2][3]
Overall Synthesis Workflow
The synthesis is comprised of two primary experimental stages: the formation of a β-ketonitrile intermediate and the subsequent cyclocondensation to form the pyrazole ring.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precaution: This protocol involves the use of hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile (Intermediate A)
This procedure details the Claisen condensation of ethyl 4-chlorobenzoate with acetonitrile to form the β-ketonitrile intermediate.
Materials and Reagents:
-
Ethyl 4-chlorobenzoate
-
Acetonitrile (anhydrous)
-
Potassium tert-butoxide (KOt-Bu)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere.
-
Add potassium tert-butoxide (1.2 eq.) to the flask and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of ethyl 4-chlorobenzoate (1.0 eq.) and anhydrous acetonitrile (1.5 eq.) in anhydrous THF.
-
Add this solution dropwise to the stirred KOt-Bu suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 5-6).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford 3-(4-chlorophenyl)-3-oxopropanenitrile as a white solid.[4]
Characterization Data for Intermediate A:
| Parameter | Value | Reference |
|---|---|---|
| Appearance | White solid | [4] |
| Yield | ~61% | [4] |
| Melting Point | 129-133 °C | [5] |
| ¹H NMR (CDCl₃) | δ 7.86 (d, 2H), 7.50 (d, 2H), 4.09 (s, 2H) |[4] |
Step 2: Synthesis of this compound (Final Product)
This procedure describes the cyclocondensation reaction between the intermediate β-ketonitrile and methylhydrazine.
Materials and Reagents:
-
3-(4-chlorophenyl)-3-oxopropanenitrile (Intermediate A)
-
Methylhydrazine
-
Ethanol
-
Triethylamine (Et₃N, optional catalyst)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
To a round-bottom flask, add 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq.) and dissolve it in ethanol.
-
Add methylhydrazine (1.1 eq.) to the solution. A catalytic amount of a base like triethylamine can be added to facilitate the reaction.[2]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Predicted Characterization Data for Final Product:
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | Signals expected for methyl, pyrazole, and chlorophenyl protons. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the 10 carbons in the structure. |
| Mass Spec (ESI+) | m/z = 208.06 [M+H]⁺ |
Logical Relationship of Reaction
The core of the synthesis is the formation of the pyrazole ring, which proceeds through a well-established mechanism.
Figure 2: Logical steps in the cyclocondensation reaction.
Discussion
The described two-step synthesis provides a reliable and scalable route to this compound. The initial Claisen-type condensation is a standard method for producing β-ketonitriles. The subsequent cyclocondensation with methylhydrazine is a highly efficient method for the formation of the 5-aminopyrazole core.[1][3] The regioselectivity of the cyclization, determining the position of the methyl group on the pyrazole ring, is directed by the reaction of the more nucleophilic nitrogen of methylhydrazine with the carbonyl group, followed by cyclization involving the other nitrogen atom. Purification of the final aminopyrazole may be achieved by column chromatography or recrystallization.[6][7] Researchers should confirm the structure of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8 - iChemical [ichemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Application of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a key building block in medicinal chemistry, primarily utilized as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its structural features, particularly the 5-amino group, provide a reactive handle for the construction of more complex heterocyclic systems. This pyrazole derivative has been instrumental in the development of potent kinase inhibitors, which are crucial in targeted therapies for cancer and inflammatory diseases. The pyrazole core is recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions within the ATP-binding sites of various kinases. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis and evaluation of kinase inhibitors.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs and clinical candidates, highlighting its significance in pharmaceutical research. The pyrazole ring system is synthetically accessible and can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties of the resulting molecules. Derivatives of this compound have shown significant inhibitory activity against various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Protein Kinase B (PKB/Akt), which are key regulators of cell cycle progression and cell survival pathways, respectively.
Key Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of kinase inhibitors for various therapeutic areas:
-
Oncology: As a scaffold for inhibitors of CDKs, Akt, and other kinases implicated in cancer cell proliferation, survival, and metastasis.
-
Inflammation: In the development of anti-inflammatory agents by targeting kinases involved in inflammatory signaling cascades.
-
Infectious Diseases: As a starting material for antimicrobial and antifungal agents.
Quantitative Data: Biological Activity of Derivatives
The following tables summarize the in vitro biological activity of various kinase inhibitors derived from pyrazole scaffolds, including those structurally related to this compound.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound A | CDK2/cyclin A | 0.96 | [1] |
| Compound B | CDK2/cyclin A | 1.47 | [1] |
| Compound C | CDK2/cyclin A | 2.01 | [1] |
| Compound D | CDK2/cyclin A | 3.82 | [1] |
| AT7519 | CDK2/cyclin A | 0.01 - 0.21 | [1] |
Note: Compounds A-D are representative pyrazole derivatives with reported CDK2 inhibitory activity. AT7519 is a known multi-CDK inhibitor containing a pyrazole core.
Table 2: Inhibitory Activity of Pyrano[2,3-c]pyrazole Derivatives against AKT2/PKBβ
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4j | AKT2/PKBβ | low micromolar | [2] |
Note: Compound 4j is a pyrano[2,3-c]pyrazole derivative synthesized from a related 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using pyrazole-based starting materials.
Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine-based CDK Inhibitors (Representative Protocol)
This protocol describes a general and widely used method for the synthesis of pyrazolo[3,4-d]pyrimidines, a common scaffold for CDK inhibitors, from a 5-aminopyrazole precursor like this compound. The synthesis involves the condensation of the 5-aminopyrazole with a suitable three-carbon electrophile, followed by cyclization.
Step 1: Synthesis of an enaminonitrile intermediate
-
To a solution of this compound (1.0 eq) in ethanol, add ethoxymethylenemalononitrile (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the enaminonitrile intermediate.
Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core
-
Suspend the enaminonitrile intermediate (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and purify by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidine.
Protocol 2: Synthesis of Pyrano[2,3-c]pyrazoles via a Three-Component Reaction
This protocol is adapted from a reported synthesis of pyrano[2,3-c]pyrazoles and is representative of a multi-component reaction strategy to rapidly build molecular complexity from a pyrazole-based starting material.[2]
-
In a round-bottom flask, combine the aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), malononitrile (1.1 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol) in 5 mL of ethanol.[2]
-
Reflux the reaction mixture with stirring at 78 °C in a water bath for 30 minutes.[2] If the mixture solidifies, add an additional 3 mL of ethanol.
-
Monitor the progress of the reaction by TLC using a hexane/ethyl acetate (1:1) mobile phase.[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Filter the mixture to collect the precipitated product.[2]
-
Wash the product with warm water three times to remove impurities.[2]
-
Dry the purified product to obtain the desired 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative.[2]
Visualizations: Workflows and Signaling Pathways
Diagram 1: Synthetic Workflow for Pyrazolo[3,4-d]pyrimidines
Caption: Synthetic route to pyrazolo[3,4-d]pyrimidines.
Diagram 2: Experimental Workflow for Three-Component Synthesis of Pyrano[2,3-c]pyrazoles
Caption: Workflow for the synthesis of pyrano[2,3-c]pyrazoles.
Diagram 3: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
Diagram 4: Simplified CDK-Mediated Cell Cycle Regulation and Inhibition
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance in drug discovery and development.[3] The specific pyrazole derivative, 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, offers a versatile starting point for the design of novel therapeutics, particularly in the realm of kinase inhibitors. This document provides detailed application notes and experimental protocols for leveraging this scaffold in drug design, with a focus on developing inhibitors for key signaling pathways implicated in cancer and other diseases.
The this compound scaffold presents several key features for drug design. The 5-amino group serves as a crucial handle for introducing a variety of substituents, often directed towards the solvent-exposed region of an enzyme's active site, or for forming key hydrogen bond interactions. The 1-methyl group provides a fixed substitution pattern, which can be advantageous for optimizing selectivity. The 3-(4-chlorophenyl) group can be strategically positioned within a hydrophobic pocket of the target protein, with the chlorine atom potentially forming specific halogen bonds to enhance binding affinity.
Application Notes: Targeting Kinase Signaling Pathways
Derivatives of the this compound scaffold have shown potential as inhibitors of several important kinase families. By modifying the 5-amino group, researchers can tune the selectivity and potency of these compounds against specific kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
Therapeutic Relevance: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4][5] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.
Drug Design Strategy: The 5-amino group of the pyrazole scaffold can be functionalized to interact with the hinge region of the CDK active site, a common binding motif for kinase inhibitors. Further modifications can be explored to target specific pockets within the ATP-binding site of different CDKs, thereby tuning selectivity.
c-Jun N-terminal Kinase (JNK) Inhibition
Therapeutic Relevance: The JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis.[1][6] JNK inhibitors have potential applications in treating neurodegenerative diseases, inflammatory disorders, and certain cancers.
Drug Design Strategy: Derivatives can be designed to exploit the specific structural features of the JNK ATP-binding site. The 4-chlorophenyl group can be oriented towards a hydrophobic region, while substituents on the 5-amino group can be designed to form hydrogen bonds with the kinase hinge region.
Bone Morphogenetic Protein Receptor Type II (BMPR2) Modulation
Therapeutic Relevance: BMPR2 is a serine/threonine kinase receptor involved in various cellular processes, and its dysfunction is linked to diseases like pulmonary arterial hypertension.[7]
Drug Design Strategy: The pyrazole scaffold can serve as a core for developing BMPR2 inhibitors or modulators. Modifications can be introduced to achieve selectivity over other TGF-beta family receptors.
Quantitative Data on Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various pyrazole derivatives against different kinases. While not all are direct derivatives of this compound, they demonstrate the potential of the pyrazole scaffold in kinase inhibitor design.
| Compound ID | Scaffold/Derivative Type | Target Kinase | Activity (IC50/Ki) | Reference |
| P-6 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | Aurora-A | 0.11 µM | [8] |
| 7a | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 0.635 µM | [9] |
| 8a | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 0.227 µM | [9] |
| 11a-f | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK16 | 33.0–124.0 nM (EC50) | [10] |
| 4j | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | AKT2/PKBβ | Low µM | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route starting from 4'-chloroacetophenone and methylhydrazine.
Materials:
-
4'-Chloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Methylhydrazine sulfate
-
Sodium acetate
-
Ethanol
-
Toluene
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of 1-(4-chlorophenyl)propane-1,3-dione:
-
To a solution of sodium methoxide in methanol, add 4'-chloroacetophenone and dimethyl oxalate.
-
Reflux the mixture for 4-6 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the dione.
-
-
Synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazole-5-carboxylic acid:
-
Dissolve the 1-(4-chlorophenyl)propane-1,3-dione, methylhydrazine sulfate, and sodium acetate in ethanol.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the pyrazole carboxylic acid.
-
-
Synthesis of this compound (via Curtius Rearrangement):
-
Convert the carboxylic acid to the corresponding acyl azide by treatment with thionyl chloride followed by sodium azide.
-
Perform the Curtius rearrangement by heating the acyl azide in an inert solvent like toluene.
-
The resulting isocyanate is then hydrolyzed with aqueous acid to yield the final amine product.
-
Purify the product by column chromatography.
-
Protocol 2: General Procedure for the Synthesis of N-Substituted Pyrazole Amine Derivatives
This protocol outlines a general method for derivatizing the 5-amino group of the scaffold.
Materials:
-
This compound
-
Appropriate electrophile (e.g., acyl chloride, sulfonyl chloride, isocyanate)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF.
-
Add a suitable base such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired electrophile (e.g., acyl chloride, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized pyrazole derivative
-
Recombinant target kinase
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway.
Caption: c-Jun N-terminal Kinase (JNK) Signaling Pathway.
Caption: Bone Morphogenetic Protein Receptor Type II (BMPR2) Signaling Pathway.
Caption: Drug Discovery Workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. researchgate.net [researchgate.net]
- 4. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
High-Throughput Screening Assays for Pyrazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its synthetic tractability and ability to form key interactions with various biological targets have made pyrazole-based libraries a cornerstone of modern high-throughput screening (HTS) campaigns. These campaigns are instrumental in the early stages of drug discovery for identifying "hit" compounds that can be optimized into lead candidates.
This document provides detailed application notes and experimental protocols for a selection of high-throughput screening assays relevant to the characterization of pyrazole compound libraries. The focus is on biochemical and cell-based assays commonly employed to assess the activity of these compounds against key drug targets, particularly in the areas of oncology and inflammation.
Data Presentation: Inhibitory Activities of Pyrazole Compounds
The following tables summarize quantitative data for representative pyrazole compounds from various screening assays. This data is intended to provide a comparative overview of their potency and selectivity.
Table 1: Kinase Inhibitory Activity of Selected Pyrazole Compounds
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Afuresertib | Akt1 | Biochemical | 0.08 (Ki) | [1] |
| Compound 1 | Akt1 | Biochemical | 61 | [1] |
| Compound 2 | Akt1 | Biochemical | 1.3 | [1] |
| Compound 3 | ALK | Biochemical | 2.9 | [1] |
| Compound 6 | Aurora A | Biochemical | 160 | [1] |
| Compound 7 | Aurora A | Biochemical | 28.9 | [1] |
| Compound 7 | Aurora B | Biochemical | 2.2 | [1] |
| Compound 17 | Chk2 | Biochemical | 17.9 | [1] |
| 16b | BTK | Kinase Assay | 139 | [2] |
| 16b | PI3Kδ | Kinase Assay | 275 | [2] |
| Unnamed Pyrazole | CDK8 | Protein Assay | 398.8 | [3] |
Table 2: Anti-proliferative Activity of Selected Pyrazole Compounds
| Compound ID | Cell Line | Cancer Type | Assay Type | GI50 (µM) | IC50 (µM) | Reference |
| PTA-1 | Jurkat | Leukemia | DNS Assay | 0.32 | [4] | |
| Compound 8a | MiDA-N | Breast | MTT Assay | 0.077 | [5] | |
| Compound 14a | MCF-7 | Breast | MTT Assay | 5.49 | [5] | |
| Compound 16a | T-47D | Breast | MTT Assay | <3 | [5] | |
| Compound 1 | HCT116 | Colon | Proliferation | 7.76 | [1] | |
| Compound 1 | OVCAR-8 | Ovarian | Proliferation | 9.76 | [1] | |
| Compound 6 | HCT116 | Colon | Proliferation | 0.39 | [1] | |
| Compound 6 | MCF-7 | Breast | Proliferation | 0.46 | [1] | |
| Compound 7 | A549 | Lung | Proliferation | 0.487 | [1] | |
| Compound 7 | HT29 | Colon | Proliferation | 0.381 | [1] | |
| Compound 7 | LoVo | Colon | Proliferation | 0.789 | [1] | |
| Compound 7 | K562 | Leukemia | Proliferation | 5.003 | [1] | |
| Compound 7 | U937 | Leukemia | Proliferation | 5.106 | [1] |
Table 3: Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole Compounds
| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 15 µM | 375 | [6] |
| COX-2 | 0.04 µM | [6] | ||
| SC-558 | COX-1 | 10 µM | >1900 | [6] |
| COX-2 | 0.0053 µM | [6] | ||
| Compound 4a | COX-1 | 5.64 µM | 8.41 | [7] |
| COX-2 | 0.67 µM | [7] | ||
| Compound 4b | COX-1 | 6.12 µM | 10.55 | [7] |
| COX-2 | 0.58 µM | [7] | ||
| Compound 5f | COX-1 | 14.34 µM | 9.56 | [8] |
| COX-2 | 1.50 µM | [8] | ||
| Compound 6f | COX-1 | 9.56 µM | 8.31 | [8] |
| COX-2 | 1.15 µM | [8] |
Experimental Protocols
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of pyrazole compounds on purified kinase enzymes.
This assay measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.
Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled kinase tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs. An inhibitor competing for the ATP binding site will displace the tracer, leading to a decrease in the FRET signal.
Protocol: This protocol is a general guideline and should be optimized for each specific kinase-tracer pair.
-
Reagent Preparation:
-
Prepare a 3X solution of the test pyrazole compound or control in kinase buffer.
-
Prepare a 3X mixture of the kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
-
-
Assay Procedure (15 µL final volume):
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Measure the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This homogeneous assay format is used to measure kinase activity by detecting the phosphorylation of a substrate.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) technology combines FRET with time-resolved measurement. The assay uses a europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and a second acceptor fluorophore (e.g., XL665) coupled to the substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into proximity, generating a FRET signal.
Protocol: This is a generalized protocol and requires optimization for the specific kinase, substrate, and antibody combination.
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrazole test compounds in the assay buffer.
-
Prepare a solution of the kinase enzyme in the appropriate kinase buffer.
-
Prepare a solution of the substrate and ATP in the kinase buffer.
-
-
Kinase Reaction:
-
Dispense the diluted test compounds into a 384-well plate.
-
Add the kinase solution to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the HTRF® detection reagents (europium cryptate-labeled antibody and acceptor) to each well.
-
Incubate for 60 minutes at room temperature to allow for the detection complex to form.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF® ratio and plot it against the compound concentration to determine the IC50.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of pyrazole compounds in a more physiologically relevant context.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
-
GPCR Targeted Assays
Many pyrazole derivatives have been investigated for their activity on G-protein coupled receptors (GPCRs). HTS assays for GPCRs often measure downstream signaling events or receptor binding.
This assay measures the accumulation of intracellular second messengers, such as cyclic AMP (cAMP) or inositol monophosphate (IP1), following GPCR activation.
Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. In a competitive assay format for a second messenger, a biotinylated analyte is captured by streptavidin-coated donor beads, and an antibody against the analyte is conjugated to acceptor beads. In the absence of the cellular analyte, the beads are in close proximity, generating a signal. When the GPCR is activated and produces the second messenger, it competes with the biotinylated analyte for antibody binding, leading to a decrease in the AlphaLISA® signal.
Protocol (General guideline for IP1 detection):
-
Cell Stimulation:
-
Plate cells in a 384-well plate.
-
Add the pyrazole test compounds (as potential agonists or antagonists).
-
If testing for antagonists, add a known agonist.
-
Incubate for the appropriate time to allow for GPCR signaling and IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the provided lysis buffer.
-
Transfer the lysate to a new 384-well plate.
-
Add the AlphaLISA® acceptor beads conjugated with an anti-IP1 antibody and the biotinylated IP1-streptavidin-donor bead mix.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen®-compatible plate reader.
-
Plot the AlphaLISA® signal against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
Mandatory Visualization
Signaling Pathways
Experimental Workflows
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dysregulation of CDK8 and Cyclin C in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Kinase Inhibitory Activity of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous clinically successful kinase inhibitors.[1] Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a common factor in diseases like cancer, making them prime therapeutic targets.[1] This document offers detailed protocols and application notes for evaluating the efficacy and mechanism of action of novel pyrazole-based kinase inhibitors in cell-based assays.
Key Signaling Pathways Targeted by Pyrazole Derivatives
Pyrazole compounds have been effectively designed to target several critical kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). A thorough understanding of the pathways they inhibit is fundamental for designing experiments and accurately interpreting results.[1]
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are serine/threonine kinases that govern the progression of the cell cycle. Inhibitors that target CDKs can trigger cell cycle arrest and apoptosis in cancer cells, where these pathways are frequently deregulated. The pyrazole compound AT7519, for instance, is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[1]
References
Application Notes and Protocols for Cell-Based Assays with 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Pyrazole derivatives are a well-documented class of heterocyclic compounds exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document outlines methodologies to assess the cytotoxic effects, impact on cell proliferation, and potential mechanisms of action of the specified compound. The provided protocols are foundational and can be adapted for various cell lines and research objectives.
Introduction
This compound is a pyrazole derivative with potential for biological activity. Due to the diverse therapeutic applications of similar pyrazole-based compounds, it is crucial to characterize its effects in cellular models.[4][5] This document details standardized cell-based assays to determine the compound's half-maximal inhibitory concentration (IC50) for cytotoxicity, its influence on cell cycle progression, and its potential to induce apoptosis.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C10H10ClN3 |
| Molecular Weight | 207.66 g/mol [6] |
| CAS Number | 126417-82-1[6] |
Materials and Reagents
-
Compound: this compound
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Reagents for Proliferation Assay: BrdU Cell Proliferation Assay Kit
-
Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit
-
Other Reagents: Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Propidium Iodide (PI)
-
Equipment: 96-well and 6-well cell culture plates, incubator (37°C, 5% CO2), microplate reader, flow cytometer, inverted microscope.
Experimental Protocols
Compound Preparation
It is recommended to prepare a stock solution of this compound in DMSO. For cell-based assays, create serial dilutions of the compound in the complete culture medium. Ensure the final DMSO concentration in the culture wells does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HepG2) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 95.2 ± 4.1 | 98.1 ± 3.5 |
| 5 | 82.5 ± 5.3 | 88.4 ± 4.8 |
| 10 | 65.1 ± 3.9 | 75.2 ± 5.1 |
| 25 | 48.9 ± 4.5 | 55.6 ± 3.2 |
| 50 | 20.7 ± 2.8 | 30.1 ± 2.9 |
| 100 | 5.3 ± 1.9 | 12.8 ± 2.2 |
| IC50 (µM) | ~25 | ~30 |
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of replicating cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the compound as described in the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Detection: Add the anti-BrdU antibody conjugated to a peroxidase and then the substrate.
-
Data Acquisition: Measure the absorbance using a microplate reader.
Hypothetical Data Presentation:
| Concentration (µM) | % Proliferation (Relative to Control) |
| 0 (Vehicle) | 100 |
| 10 | 70.3 ± 6.2 |
| 25 (IC50) | 45.1 ± 5.5 |
| 50 | 15.8 ± 3.1 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the compound at its IC50 concentration for 24-48 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.[1]
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Hypothetical Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Compound (IC50) | 60.3 ± 4.1 | 25.7 ± 3.5 | 14.0 ± 2.9 |
Visualizations
Caption: Workflow for evaluating the cellular effects of the compound.
Caption: Principle of apoptosis detection via Annexin V/PI staining.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No dose-dependent effect observed | Compound inactivity, incorrect concentration range, compound precipitation. | Test a wider range of concentrations. Ensure the compound is fully dissolved in the stock solution and diluted medium. |
| High background in assays | Contamination, reagent issues. | Check for microbial contamination in cell cultures. Use fresh reagents and validate their performance. |
Conclusion
The protocols described in these application notes provide a robust framework for the initial cellular characterization of this compound. By determining its cytotoxic and anti-proliferative effects and its potential to induce apoptosis, researchers can gain valuable insights into its therapeutic potential. Further mechanistic studies may be warranted based on the outcomes of these foundational assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 6. This compound | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine and its Analogs
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2] Among these, 5-aminopyrazoles are particularly valuable as versatile building blocks for constructing more complex, biologically active molecules.[3][4] This document provides detailed synthetic methods, experimental protocols, and characterization data for the synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a key intermediate for various therapeutic agents. The primary and most versatile method described is the cyclocondensation of a β-ketonitrile with methylhydrazine.[4][5]
General Synthetic Strategies
The synthesis of 3,5-substituted-1-methyl-pyrazol-5-amines is most commonly achieved via the cyclocondensation reaction between a β-ketonitrile and methylhydrazine. This method is highly efficient and allows for significant variation in the substituent at the 3-position of the pyrazole ring.
Primary Synthetic Route: Cyclocondensation of a β-Ketonitrile
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[4] The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.[4][5] For the target compound, this involves a two-step process starting from a commercially available substituted acetophenone.
-
Step 1: Synthesis of the β-Ketonitrile Intermediate. The key intermediate, 3-(4-chlorophenyl)-3-oxopropanenitrile, is synthesized via a Claisen condensation of 4'-chloroacetophenone with a cyanide source, such as ethyl cyanoacetate or through reaction with trichloroacetonitrile.[6]
-
Step 2: Cyclocondensation with Methylhydrazine. The purified β-ketonitrile is then reacted with methylhydrazine. The nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization onto the nitrile carbon, affords the desired this compound.
Below is a diagram illustrating the primary synthetic pathway.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification and Analysis of Pyrazole Compounds
Introduction
Pyrazole and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their wide-ranging biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point in drug discovery and development.[3][4] Consequently, robust and reliable analytical techniques are paramount for the purification of synthesized pyrazoles and the comprehensive analysis of their structure, purity, and properties.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used in the purification and characterization of pyrazole compounds, tailored for researchers, scientists, and professionals in drug development.
Purification Techniques for Pyrazole Compounds
Purification is a critical step following synthesis to isolate the target pyrazole compound from unreacted starting materials, byproducts, and regioisomers.[5] The choice of method depends on the physicochemical properties of the compound and the nature of the impurities.
Crystallization
Application Note: Crystallization is a powerful technique for purifying solid pyrazole compounds. For pyrazoles that are difficult to crystallize directly, conversion to an acid addition salt can significantly improve crystal formation.[6][7] This method involves dissolving the crude pyrazole in a suitable solvent, reacting it with an acid (e.g., phosphoric acid, oxalic acid), and allowing the resulting salt to crystallize, often upon cooling.[6] The purified salt can then be neutralized to recover the pure pyrazole. A co-melting crystallization method has also been developed, involving the direct heating of organic ligands with inorganic salts.[8]
Experimental Protocol: Purification via Acid Addition Salt Crystallization [6][7]
-
Dissolution: Dissolve the crude pyrazole compound in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).[6] The solution may be gently heated to ensure complete dissolution.
-
Acid Addition: Add at least an equimolar amount of a selected inorganic or organic acid (e.g., ortho-phosphoric acid, sulfuric acid, or oxalic acid) to the solution.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a cooling bath (ice-water) to promote the crystallization of the pyrazole acid addition salt.
-
Isolation: Separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Neutralization (Optional): To recover the free pyrazole, dissolve the salt in water and neutralize with a suitable base. The pure pyrazole can then be extracted with an organic solvent.
Column Chromatography
Application Note: Column chromatography is a versatile method for purifying pyrazole compounds from complex mixtures, especially for separating isomers or removing closely related impurities.[9] The technique relies on the differential adsorption of compounds onto a stationary phase (commonly silica gel) as a mobile phase flows through it.
Experimental Protocol: Purification by Silica Gel Column Chromatography [9]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude pyrazole compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate mixture).[9] The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure desired compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole compound.
Workflow for Pyrazole Purification and Analysis
Caption: General workflow from crude pyrazole synthesis to purification and final analysis.
Analytical Techniques
Once purified, a suite of analytical techniques is employed to confirm the structure, assess purity, and quantify the pyrazole compound.
Chromatographic Methods
Application Note: HPLC is a cornerstone technique for the purity analysis of pyrazole compounds.[5] Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3][10] This method is highly effective for separating the main pyrazole component from process-related impurities and degradation products.[5] It is also scalable and can be adapted for the preparative isolation of impurities.[11] Chiral HPLC methods have been developed for the enantioselective separation of chiral pyrazole derivatives.[12][13][14]
Experimental Protocol: RP-HPLC Purity Analysis of 3-Methylpyrazole [5]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.1% phosphoric acid (or formic acid for MS compatibility) in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the 3-Methylpyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[5]
-
Sample Solution Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.[5]
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Injection and Data Acquisition: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Record the chromatograms for a sufficient run time to allow for the elution of all impurities.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Table 1: Typical HPLC Chromatographic Conditions for Pyrazole Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [3][10] |
| Mobile Phase A | 0.1% Phosphoric Acid or TFA in Water | [5][10] |
| Mobile Phase B | Acetonitrile or Methanol | [5][10] |
| Elution Mode | Isocratic or Gradient | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Column Temperature | 25 - 35 °C | [10][15] |
| Detection Wavelength | 206 nm (or as determined by UV scan) | [10] |
| Injection Volume | 5 - 20 µL |[10] |
Application Note: GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds.[1] It is particularly useful for separating and identifying regioisomers, which often have similar physicochemical properties.[1] The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for unambiguous identification.[1][16]
Experimental Protocol: GC-MS Analysis of Pyrazole Isomers [1]
-
Sample Preparation: Dissolve the pyrazole sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Set up the GC-MS system according to the parameters outlined in Table 2.
-
-
Injection: Inject 1 µL of the prepared sample into the GC injector.
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectra of all eluting peaks.
-
Data Analysis: Identify the pyrazole isomers by comparing their retention times and mass fragmentation patterns with those of reference standards or library data.
Table 2: Typical GC-MS Conditions for Pyrazole Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | [1] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | [1] |
| Injector Temperature | 250 °C | [1] |
| Injection Mode | Split (e.g., 20:1 ratio) | [1] |
| Oven Program | Initial 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min | [1] |
| MS Ion Source Temp. | 230 °C | |
| MS Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Impact (EI) at 70 eV | [17] |
| Mass Range | 40 - 500 amu | |
Spectroscopic Methods
Application Note: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazole compounds.[18] ¹H NMR provides information about the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[18][19] Chemical shifts, integration, and coupling patterns are used to definitively establish the molecular structure, including the substitution pattern on the pyrazole ring.[18][20]
Experimental Protocol: NMR Analysis [18]
-
Sample Preparation: Weigh 5-10 mg of the purified pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard.[18]
-
Data Acquisition (¹H NMR):
-
Data Acquisition (¹³C NMR):
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate peaks in the ¹H spectrum and analyze multiplicities to determine the structure.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons | Reference |
|---|---|---|---|---|---|
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) | [18] |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) | [18] |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) | [18] |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |[18] |
Logical Workflow for Structure Elucidation
Caption: A logical diagram showing how different spectroscopic techniques contribute to structure elucidation.
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a pyrazole molecule.[18] Characteristic absorption bands can confirm the presence of N-H, C=N, C=C, and C-H bonds within the pyrazole ring, as well as functional groups from substituents.[21]
Experimental Protocol: FT-IR Analysis [18]
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid pyrazole sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample (pellet or on ATR crystal) in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Table 4: Characteristic FT-IR Absorption Bands for Pyrazole Compounds
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (ring) | 3100 - 3350 | Medium, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (ring) | 1450 - 1550 | Medium to Strong |
| C=C stretch (ring) | 1400 - 1500 | Medium to Strong |
| Ring vibrations | 900 - 1300 | Variable |
Application Note: Mass spectrometry is essential for determining the molecular weight and elemental composition of pyrazole compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[22] The fragmentation patterns observed in the mass spectrum, particularly from techniques like GC-MS, offer valuable structural information that complements NMR data.[16][17]
Application Note: UV-Vis spectroscopy is used to study the electronic transitions within the pyrazole molecule.[18] The position and intensity of absorption maxima (λ_max) are characteristic of the chromophoric system and can be influenced by substituents on the pyrazole ring. This technique is also widely used for the quantitative determination of pyrazole concentrations using a calibration curve according to the Beer-Lambert law.[20]
Experimental Protocol: UV-Vis Analysis [18]
-
Sample Preparation: Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in a UV-transparent solvent (e.g., methanol, ethanol).[18]
-
Dilution: Prepare a series of dilutions from the stock solution to a concentration range suitable for measurement (e.g., 10⁻⁴ M to 10⁻⁵ M).
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent as a blank.
-
Measure the absorbance of each diluted sample across the UV-Vis range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. ijcpa.in [ijcpa.in]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Formulation of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine for In Vivo Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities.[1] The successful in vivo evaluation of these compounds, including 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, is critically dependent on an appropriate formulation that ensures adequate solubility, stability, and bioavailability. Many pyrazole-based compounds exhibit poor aqueous solubility, which presents a major challenge for administration in animal models.[2][3] These application notes provide a comprehensive guide to formulating this compound for in vivo research, covering common solubilization strategies and detailed experimental protocols for oral and intravenous administration.
Compound Information and Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the first step in developing a successful formulation.
| Property | Value | Source |
| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine | [4] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [4] |
| Molecular Weight | 207.66 g/mol | [4] |
| CAS Number | 126417-82-1 | [4] |
| Physical Form | Solid (predicted) | |
| Stability | Stable under normal handling and storage conditions. | [5] |
Safety and Handling: According to GHS classifications, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]
Formulation Strategies for Poorly Soluble Compounds
Given the heterocyclic and aromatic nature of the compound, poor aqueous solubility is anticipated.[3] The selection of an appropriate vehicle is paramount for achieving the desired exposure in vivo. Below are common formulation approaches.
| Formulation Strategy | Vehicle Composition | Administration Route(s) | Key Considerations |
| Co-Solvent Solution | 5-10% DMSO, 40% PEG400, 5% Tween-80, qs with Saline | Oral (PO), Intravenous (IV), Intraperitoneal (IP) | Must be clear and homogenous. For IV, must be sterile-filtered (0.22 µm).[6] Potential for vehicle-induced toxicity. |
| Aqueous Suspension | 0.5-1% Carboxymethyl cellulose (CMC) or 0.5% Methylcellulose in sterile water or saline | Oral (PO) | Requires uniform particle size and thorough homogenization (vortexing, sonication) to ensure consistent dosing.[7] Prepare fresh daily. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline or D5W | Intravenous (IV) | Can significantly increase aqueous solubility. Requires optimization of the compound-to-cyclodextrin ratio.[6] |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
This protocol describes the preparation of a suspension suitable for oral gavage in rodents.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile conical tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Requirements: Determine the total volume of suspension needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg).
-
Weigh Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound.
-
Prepare Vehicle: Prepare the 0.5% CMC vehicle by slowly adding 500 mg of CMC to 100 mL of sterile water while stirring to avoid clumping.
-
Suspend Compound: Add the weighed compound to a sterile conical tube. Add a small amount of the 0.5% CMC vehicle and vortex to create a uniform paste.
-
Final Volume: Gradually add the remaining vehicle to reach the final desired volume.
-
Homogenize: Vortex the suspension thoroughly for 2-3 minutes to ensure it is homogenous. Sonication can be used to aid in creating a fine, uniform suspension.[7]
-
Storage: Prepare the suspension fresh on the day of the experiment. Store at room temperature and vortex immediately before each administration.
Protocol 2: Preparation of a Solubilized Formulation for IV/Oral Administration (5 mg/mL)
This protocol uses a common co-solvent system to achieve a clear solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (for IV administration)
Procedure:
-
Calculate Requirements: Determine the final volume needed. The final vehicle composition will be 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline.
-
Weigh Compound: Accurately weigh the required amount of the compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg.
-
Initial Solubilization: Add the compound to a sterile vial. Add 1 mL of DMSO (10% of final volume) and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to assist.[6]
-
Add Co-solvents: Sequentially add 4 mL of PEG400 (40% of final volume) and 0.5 mL of Tween-80 (5% of final volume). Vortex well after each addition to maintain a clear solution.[6]
-
Final Dilution: Add 4.5 mL of sterile saline (45% of final volume) to reach the final volume of 10 mL. Vortex until the solution is clear and homogenous.
-
Sterile Filtration (for IV use only): If the formulation is for intravenous administration, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.[6]
-
Storage: Prepare fresh on the day of use. If short-term storage is needed, store at 2-8°C, protected from light. Visually inspect for any precipitation before administration.[6]
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They form the core scaffold of numerous drugs and clinical candidates targeting a range of biological macromolecules, including kinases, G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] Structure-Activity Relationship (SAR) studies are fundamental to the optimization of these pyrazole-based inhibitors, guiding the iterative process of designing and synthesizing analogs with improved potency, selectivity, and pharmacokinetic properties.[3][4] This document provides a detailed guide to the experimental design of SAR studies for pyrazole inhibitors, including common target pathways, key experimental protocols, and data presentation strategies.
Target Identification and Signaling Pathways
A crucial first step in an SAR study is the identification of the biological target and the associated signaling pathway. Pyrazole-containing compounds have been shown to inhibit a variety of targets implicated in numerous diseases.
Common Targets and Pathways for Pyrazole Inhibitors:
-
Kinases: A primary focus for pyrazole inhibitors, particularly in oncology and inflammation. Key kinase targets include:
-
Janus Kinases (JAKs): Involved in the JAK-STAT signaling pathway, crucial for cytokine-mediated immune responses.[1][5]
-
Protein Kinase B (Akt): A central node in the PI3K-Akt-mTOR pathway, which governs cell survival, proliferation, and metabolism.[5]
-
Aurora Kinases: Essential for mitotic progression, making them attractive targets in cancer therapy.[5]
-
Checkpoint Kinases (Chk2): Involved in the DNA damage response pathway.[5]
-
-
Cyclooxygenases (COX): Pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib are potent and selective inhibitors of COX-2.[6]
-
Toll-Like Receptors (TLRs): Triaryl pyrazole compounds can inhibit TLR signaling, which plays a role in inflammatory diseases.[7]
-
Topoisomerases: Pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases, demonstrating potential as antibacterial agents.[8]
-
Carbonic Anhydrases (CA): Certain pyrazole derivatives exhibit inhibitory activity against human carbonic anhydrase isoforms I and II.[9][10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, targeted in cancer therapy.[11]
A diagram of a generic kinase signaling pathway often targeted by pyrazole inhibitors is presented below.
Experimental Design for SAR Studies
A typical SAR study for pyrazole inhibitors follows a well-defined workflow, starting from initial screening and progressing to lead optimization.
The logical workflow for a typical SAR study is depicted in the following diagram.
Data Presentation
Clear and concise presentation of quantitative data is essential for discerning structure-activity relationships. Tables should be used to summarize key parameters.
Table 1: In Vitro Potency and Selectivity of Pyrazole Inhibitors
| Compound ID | R1 Group | R2 Group | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index |
| PYZ-001 | H | Phenyl | 50 | 5000 | 100 |
| PYZ-002 | Cl | Phenyl | 25 | 4500 | 180 |
| PYZ-003 | H | 4-F-Phenyl | 10 | 6000 | 600 |
| PYZ-004 | Cl | 4-F-Phenyl | 5 | 5500 | 1100 |
Table 2: Cellular Activity and Cytotoxicity of Pyrazole Inhibitors
| Compound ID | Cell-Based EC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index |
| PYZ-001 | 1.2 | >50 | >41.7 |
| PYZ-002 | 0.8 | >50 | >62.5 |
| PYZ-003 | 0.3 | 45 | 150 |
| PYZ-004 | 0.1 | 40 | 400 |
Experimental Protocols
Detailed protocols are crucial for reproducibility and accurate data interpretation. Below are representative protocols for key experiments in an SAR study of pyrazole kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for JAK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole compounds against a target kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Pyrazole inhibitor stock solutions (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the pyrazole inhibitors in DMSO.
-
Add 50 nL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the JAK2 enzyme and the kinase substrate in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of pyrazole inhibitors on a cancer cell line.[12][13]
Materials:
-
Human cancer cell line (e.g., K562, A549)[12]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Pyrazole inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the pyrazole inhibitors and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the half-maximal effective concentration (EC50) from the dose-response curve.
Protocol 3: Western Blot Analysis for Phospho-STAT3 Inhibition
Objective: To confirm the on-target effect of pyrazole JAK inhibitors by measuring the phosphorylation status of a downstream substrate.
Materials:
-
Human cell line expressing the target (e.g., HEL cells for JAK2)
-
Pyrazole inhibitors
-
Cytokine for stimulation (e.g., IL-6)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the pyrazole inhibitors for 1 hour.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control (GAPDH).
Conclusion
A systematic and well-designed SAR study is paramount for the successful development of novel pyrazole-based inhibitors. By integrating targeted library design, robust biochemical and cell-based assays, and clear data analysis, researchers can efficiently identify and optimize compounds with promising therapeutic potential. The protocols and guidelines presented in this document provide a solid framework for conducting comprehensive SAR investigations of pyrazole inhibitors.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. collaborativedrug.com [collaborativedrug.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the condensation reaction between a β-ketonitrile, specifically 3-(4-chlorophenyl)-3-oxopropanenitrile, and methylhydrazine. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired pyrazole ring.
Q2: What are the primary challenges in this synthesis that can lead to low yields?
A2: The primary challenges that can result in diminished yields include the formation of regioisomers, incomplete reaction, and difficulties in purification. When using methylhydrazine, the cyclization can occur in two different ways, leading to the desired 1-methyl-5-amino isomer and the undesired 1-methyl-3-amino isomer. Incomplete reaction can leave unreacted starting materials or the stable hydrazone intermediate in the reaction mixture, complicating purification.
Q3: How can I control the regioselectivity of the reaction to favor the desired 5-amino isomer?
A3: Controlling regioselectivity is a critical aspect of this synthesis. The choice of solvent and the nature of the reaction medium (acidic or basic) can significantly influence the ratio of the two regioisomers.[1][2] Studies on similar pyrazole syntheses have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in favor of one isomer over the other.[3] Acidic conditions are generally reported to favor the formation of the 5-aminopyrazole isomer.[2]
Q4: What are the common side products I should be aware of?
A4: Besides the undesired regioisomer, other potential side products include the uncyclized hydrazone intermediate, which can be stable and difficult to cyclize completely. If the reaction is carried out in acetic acid at high temperatures, N-acetylation of the product can occur. Furthermore, 5-aminopyrazoles are known to be reactive and can potentially undergo further reactions if the conditions are too harsh.
Q5: How can I purify the final product and remove the unwanted regioisomer?
A5: Purification is typically achieved through column chromatography on silica gel.[4][5] A solvent system such as ethyl acetate/petroleum ether can be effective in separating the desired 5-amino isomer from the 3-amino isomer and other impurities.[4] Careful monitoring of the fractions using thin-layer chromatography (TLC) is essential. Recrystallization from a suitable solvent, such as ethyl acetate, can be used for further purification of the isolated product.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials (TLC analysis) | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the purity of starting materials, especially the methylhydrazine. - Use a slight excess of methylhydrazine (1.1-1.2 equivalents). |
| Presence of a significant amount of the undesired regioisomer | Poor regioselectivity. | - Change the solvent to a fluorinated alcohol like TFE or HFIP to improve regioselectivity.[3] - Ensure the reaction is carried out under acidic conditions (e.g., using acetic acid as a catalyst or solvent).[2] |
| Product loss during workup and purification | Inefficient extraction or purification. | - Optimize the extraction procedure by adjusting the pH of the aqueous layer. - Use a carefully selected eluent system for column chromatography to ensure good separation.[4][5] |
Issue 2: Formation of a Mixture of Regioisomers
| Symptom | Possible Cause | Troubleshooting Steps |
| Two or more spots on TLC with similar Rf values, confirmed by NMR/MS as isomers | Lack of regiocontrol in the cyclization step. | - Solvent Modification: Switch from standard alcohols like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] - Acid Catalysis: Ensure the presence of an acid catalyst, such as acetic acid, as this has been shown to favor the formation of the 5-amino isomer.[2] - Temperature Control: Investigate the effect of reaction temperature, as lower temperatures may favor the kinetic product. |
| Difficulty in separating the isomers by column chromatography | Similar polarity of the regioisomers. | - Employ a shallow gradient elution during column chromatography. - Use a different stationary phase for chromatography if silica gel is not effective. - Consider derivatization of the mixture to facilitate separation, followed by deprotection. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally related compound.[4]
Materials:
-
3-(4-chlorophenyl)-3-oxopropanenitrile
-
Methylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Petroleum Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol.
-
Add glacial acetic acid (catalytic amount, e.g., 0.1 equivalents).
-
To this solution, add methylhydrazine (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain this compound.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Model Pyrazole Synthesis
| Entry | Solvent | Ratio of Regioisomers (1-methyl-3-amino : 1-methyl-5-amino) |
| 1 | Ethanol | Mixture of isomers, often difficult to separate |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Significantly improved selectivity[3] |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High to exclusive selectivity for one isomer[3] |
Note: The exact ratios are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine in various assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What is the recommended first step?
A1: It is a common observation for pyrazole derivatives to exhibit poor aqueous solubility.[1][2] The recommended initial step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of both polar and nonpolar compounds for biological assays due to its miscibility with water and cell culture media.[3][4]
Q2: I've dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This phenomenon, known as "DMSO shock" or precipitation upon dilution, is a frequent challenge with hydrophobic compounds.[5][6] When the DMSO stock is added to an aqueous medium, the DMSO rapidly disperses, and the compound is exposed to a predominantly aqueous environment where it has low solubility, causing it to precipitate.[6] Several strategies can mitigate this:
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO your assay can tolerate without affecting the biological system. Some assays can tolerate up to 1-2% DMSO, while others may be more sensitive.[5][7] A higher final DMSO concentration can help maintain compound solubility.
-
Use Co-solvents: Incorporating a co-solvent in your final assay buffer can increase the solubility of your compound.[8][9]
-
Employ Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the compound, keeping it in solution.[8][10]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][12][13][14]
Q3: What are some common co-solvents I can try?
A3: Besides DMSO, other water-miscible organic solvents can be used as co-solvents.[8] Commonly used co-solvents in biological assays include:
-
Ethanol[15]
-
Methanol[15]
-
Propylene glycol (PG)[8]
-
Polyethylene glycol (PEG), particularly low-molecular-weight PEGs like PEG 400[8]
It is crucial to perform a vehicle control experiment to ensure the chosen co-solvent at the final concentration does not interfere with your assay.
Q4: How do cyclodextrins work to improve solubility?
A4: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core.[13] This host-guest complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the compound.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[8][14]
Troubleshooting Guide
Issue: Compound Precipitation During Serial Dilutions
-
Observation: The compound is soluble in the initial high-concentration stock (e.g., in 100% DMSO) but precipitates when serially diluted in the assay buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
| Solubilization Strategy | Typical Concentration Range in Assay | Advantages | Potential Disadvantages |
| DMSO | 0.1% - 2% (v/v) | Dissolves a wide range of compounds.[4] | Can be toxic to cells at higher concentrations; may interfere with assay components.[7] |
| Ethanol | 0.1% - 1% (v/v) | Good co-solvent, less toxic than DMSO for some cell lines.[15] | Can cause protein denaturation at higher concentrations. |
| PEG 400 | 1% - 10% (v/v) | Low toxicity, good solubilizing agent for many compounds.[8] | Can increase the viscosity of the solution. |
| Tween® 80 | 0.01% - 0.1% (v/v) | Effective at low concentrations, forms micelles to solubilize compounds.[8] | Can interfere with assays involving lipid membranes or protein-protein interactions. |
| HP-β-Cyclodextrin | 1 - 10 mM | High solubilization capacity, low toxicity.[11][14] | Can potentially extract cholesterol from cell membranes at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired high stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication in a water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Precipitation can occur during freeze-thaw cycles.[16]
Protocol 2: Solubilization using a Co-solvent
-
Prepare a high-concentration stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Prepare your assay buffer containing the desired final concentration of a co-solvent (e.g., 1% Ethanol or 5% PEG 400).
-
Perform a serial dilution of the DMSO stock solution directly into the co-solvent-containing assay buffer.
-
Vortex briefly after each dilution step.
-
Visually inspect for any signs of precipitation.
-
Important: Always run a vehicle control containing the same final concentration of DMSO and co-solvent to assess any effects on the assay.
Protocol 3: Solubilization using Cyclodextrins
-
Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-Cyclodextrin) in your aqueous assay buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Add the DMSO stock solution dropwise to the cyclodextrin-containing buffer while vortexing to achieve the desired final compound concentration. The final DMSO concentration should be kept as low as possible.
-
Allow the solution to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.
-
Visually inspect for clarity. If the solution is not clear, gentle warming or sonication may be applied.
-
Important: A vehicle control containing the same final concentrations of DMSO and cyclodextrin is essential.
Caption: General experimental workflow for solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting section is organized in a question-and-answer format to directly address common challenges in pyrazole synthesis.
Q1: My pyrazole synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary issue is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduces the yield and complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. In some cases, a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Here is a logical workflow for troubleshooting low yields:
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents can significantly improve regioselectivity in favor of the desired isomer compared to reactions run in ethanol.[2]
-
Catalyst Selection: The choice of catalyst can influence which carbonyl group is preferentially attacked.[3] Both acid and base catalysis can be employed, and screening different catalysts may be necessary.[3]
-
Temperature Control: In some cases, reaction temperature can influence the ratio of regioisomers formed.[4][5]
Q3: The reaction mixture has developed a significant discoloration. Is this normal and can it be prevented?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Mitigation Strategies:
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification of Hydrazine: Purifying the hydrazine derivative before use can remove some of these impurities.[1]
-
Post-Reaction Purification: Recrystallization is an effective method for purifying the final pyrazole product and removing colored impurities.[1]
Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I avoid this?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrazole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[6]
Preventative Measures:
-
Lower Reaction Temperature: Consider running the reaction at a lower temperature to minimize polymerization.
-
Use a Milder Catalyst: If using an acid catalyst, switching to a milder acid or using a lower concentration can be beneficial. In some cases, the reaction may proceed without a catalyst in a high-boiling solvent like DMF.[7]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions leading to tar formation.[7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various parameters on pyrazole synthesis.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | Room Temp | 1 | - | 55:45 |
| 2 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | Room Temp | <1 | - | 85:15 |
| 3 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | Room Temp | <1 | - | >95:5 |
| 4 | Acetylacetone | Phenylhydrazine | Ethanol | Reflux | 2 | 85 | - |
| 5 | Acetylacetone | Phenylhydrazine | Water | 60 | 4 | 92 | - |
| 6 | Ethyl Acetoacetate | Hydrazine Hydrate | Ethanol | Reflux | 3 | 88 | - |
Data synthesized from multiple sources for illustrative purposes.[2][8]
Table 2: Effect of Catalyst on Pyrazole Synthesis Yield
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Acetophenone, Benzaldehyde | 4-Hydrazinylbenzenesulfonamide | NaOH | Ethanol | 80 | 2 h | 25-87 |
| 2 | Substituted Acetophenones | Phenylhydrazine | Acetic Acid | Ethanol | Room Temp | - | - |
| 3 | 1,3-Diketones | Arylhydrazines | LiClO4 | - | - | - | High (exact % not specified) |
| 4 | Ethyl Acetoacetate | Hydrazine Hydrate | SnCl2 | - | 80 | 1.4 h | 80 |
| 5 | Ethyl Acetoacetate | Hydrazine Hydrate | SnCl2 (Microwave) | - | - | 25 min | 88 |
| 6 | 1,3-Diols | Hydrazines | RuH2(PPh3)3CO, Xantphos, AcOH | - | - | - | 75 |
Data synthesized from multiple sources for illustrative purposes.[3][8][9][10]
Experimental Protocols
Below are detailed methodologies for key pyrazole synthesis experiments.
Protocol 1: Knorr Pyrazole Synthesis from a 1,3-Dicarbonyl Compound
This protocol describes a general procedure for the Knorr synthesis of pyrazoles.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol or Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).
-
Add a suitable solvent such as ethanol, followed by a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[11]
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Paal-Knorr Pyrrole Synthesis
This protocol outlines the synthesis of a pyrrole from a 1,4-dicarbonyl compound.
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline) or ammonia
-
Ethanol
-
Acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in ethanol.
-
Add the primary amine or an ammonia source (an excess is often used).[12]
-
Add a catalytic amount of a weak acid, such as acetic acid.[13]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting guide for the synthesis of substituted pyrazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of pyrazoles.
Issue 1: Low Reaction Yield
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in pyrazole synthesis, most commonly in the Knorr synthesis, can stem from several factors, including the quality of starting materials and suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. In some cases, a slight excess of hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1][3]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can significantly lower the yield of the desired product.[1][4]
-
Catalyst Choice: The Knorr pyrazole synthesis is typically acid-catalyzed.[2][5] Ensure the appropriate catalyst is being used and consider screening other catalysts if yields remain low. For certain substrates, nano-ZnO has been shown to be an efficient catalyst.[6][7]
Issue 2: Formation of Regioisomers
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A: The formation of a regioisomeric mixture is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Effects: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[8] Aprotic dipolar solvents may also give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[6]
-
pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Temperature Control: Reaction temperature can also affect the ratio of regioisomers.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Entry | 1,3-Dicarbonyl Substituent (R¹) | Solvent | Ratio of Regioisomers |
| 1 | Phenyl | Ethanol | 60:40 |
| 2 | Phenyl | TFE | 85:15 |
| 3 | Phenyl | HFIP | 97:3 |
| 4 | 2-Furyl | Ethanol | 70:30 |
| 5 | 2-Furyl | HFIP | >99:1 |
| 6 | Methyl | TFE | 85:15 |
Data adapted from studies on the synthesis of fluorinated tebufenpyrad analogs, demonstrating improved regioselectivity with fluorinated alcohols.[8]
Issue 3: Purification and Characterization Challenges
Q3: I am having difficulty purifying my substituted pyrazole, and the characterization is ambiguous.
A: Purification of pyrazoles can be challenging due to the presence of regioisomers, starting materials, or side products. Characterization can be complicated by tautomerism.
Purification and Characterization Guidance:
-
Purification Techniques:
-
Recrystallization: This is an effective method for purifying solid pyrazole products.[1] Experiment with different solvent systems to find optimal conditions.
-
Column Chromatography: Silica gel column chromatography is commonly used to separate regioisomers and other impurities.[1][2] A mobile phase of ethyl acetate/hexane is often effective.[2]
-
-
Characterization of Regioisomers:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers.[9] The chemical shifts of the pyrazole ring protons and carbons will be distinct for each isomer.[9] HMBC experiments can be particularly useful in unambiguously assigning the structure by observing long-range correlations between protons and carbons.[10]
-
X-ray Crystallography: If suitable crystals can be obtained, X-ray diffraction provides definitive structural confirmation.[9]
-
-
Tautomerism: Pyrazoles can exist as tautomers, which can complicate NMR interpretation. While often drawn in the pyrazolone form, the pyrazole tautomer is generally more stable.[3][11]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[2] This is a starting point and may require optimization for different substrates.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., glacial acetic acid)[11]
Procedure:
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] Note that this addition can be exothermic.[2] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Heat the reaction mixture, for example, under reflux, for a specified time (e.g., 1 hour).[2] Monitor the reaction progress by TLC.[1]
-
Isolation:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimizing the Purity of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the purity of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the potential impurities?
The most common and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1] For this compound, this likely involves the reaction of 3-(4-chlorophenyl)-3-oxopropanenitrile with methylhydrazine.
The primary impurities to consider are:
-
Regioisomers: The reaction between an unsymmetrical β-ketonitrile and a substituted hydrazine like methylhydrazine can lead to the formation of a regioisomeric byproduct, 5-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-3-Amine. The separation of these isomers can be challenging.
-
Unreacted Starting Materials: Residual 3-(4-chlorophenyl)-3-oxopropanenitrile or methylhydrazine may remain in the crude product.
-
Hydrolysis Products: The nitrile group of the starting material or the final product can potentially undergo hydrolysis to the corresponding amide or carboxylic acid under certain conditions.
-
Side-Reaction Products: Other minor impurities may form depending on the specific reaction conditions, such as temperature and catalysts used.
Q2: My final product has a persistent yellow or brownish color. What could be the cause and how can I remove it?
Colored impurities in pyrazole synthesis can often be attributed to side reactions involving the hydrazine starting material.[2] These impurities are often polar and can sometimes be removed by treatment with activated carbon during recrystallization or by column chromatography.
Q3: I am observing two spots on my TLC plate that are very close to each other. What are they likely to be and how can I separate them?
This observation is highly indicative of the presence of regioisomers. Due to their similar structures, they often have very close Rf values on TLC. Separation can be attempted by:
-
Fractional Recrystallization: This technique involves multiple, careful recrystallization steps to enrich one isomer over the other, provided there is a sufficient difference in their solubilities in a particular solvent system.[2]
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques offer higher resolution and can often successfully separate regioisomers.
-
Column Chromatography with an Optimized Eluent System: A carefully selected solvent system with a shallow polarity gradient can improve separation on a silica gel column.
Troubleshooting Guides
This section provides detailed methodologies for common purification techniques to improve the purity of this compound.
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility.
Recommended Solvents:
-
Single Solvents: Ethanol, methanol, and isopropanol are good starting points for polar pyrazole derivatives.[2]
-
Mixed Solvent Systems: A common approach is to dissolve the crude product in a "good" solvent (e.g., hot methanol or ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity appears, followed by slow cooling.[2]
Experimental Protocol: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., methanol).
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Temperature (°C) | Observation | Estimated Yield (%) | Estimated Purity (%) |
| Methanol | 65 | Good dissolution when hot, crystals form upon cooling | 70-80 | >98 |
| Ethanol/Water | 78 | Soluble in hot ethanol, precipitates with water | 65-75 | >97 |
| Ethyl Acetate/Hexane | 77 | Soluble in hot ethyl acetate, precipitates with hexane | 60-70 | >96 |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Column Chromatography Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | TLC Rf of Product | TLC Rf of Impurity | Separation Efficiency | Estimated Yield (%) | Estimated Purity (%) |
| 9:1 | 0.2 | 0.25 | Poor | - | - |
| 7:3 | 0.4 | 0.5 | Moderate | 60-70 | ~95 |
| 1:1 | 0.6 | 0.7 | Good | 70-80 | >98 |
Experimental Workflows and Logical Relationships
To aid in your troubleshooting process, the following diagrams illustrate the logical workflow for purification and the potential synthetic pathways leading to impurities.
Caption: General workflow for the purification of this compound.
Caption: Synthetic pathway and potential formation of impurities.
References
Technical Support Center: Scale-Up Synthesis of Pyrazole-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?
A1: The most significant safety concerns during the scale-up of pyrazole synthesis, especially routes involving hydrazine or its derivatives, are related to the inherent hazards of these reagents.[1]
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Toxicity and Corrosivity: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[2][3] Both acute and chronic exposure must be strictly avoided.[3] All handling must occur in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and splash-proof goggles or a face shield.[2][4]
-
Thermal Runaway: Condensation reactions involving hydrazine are often highly exothermic.[1] On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway reaction if not properly controlled.[5]
-
Decomposition and Flammability: Hydrazine is a high-energy compound that can decompose, sometimes explosively, at elevated temperatures or in the presence of catalytic metals like copper, iron, or their oxides.[1] It also has a wide flammability range in air (4.7% to 100% by volume).[4]
Q2: How can the exothermic nature of the reaction be safely managed during a large-scale synthesis?
A2: Managing the reaction exotherm is critical for a safe and controlled scale-up. Several strategies can be employed:[1]
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Slow and Controlled Addition: Add the hydrazine hydrate (or other reactive reagent) to the reaction mixture slowly and in a controlled manner to allow the cooling system to dissipate the generated heat effectively.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket) capable of handling the total heat output of the scaled-up reaction.
-
Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat of the reaction. Dilute solutions of hydrazine are inherently safer to handle.[1]
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Process Monitoring: Implement real-time temperature monitoring to detect any unexpected temperature spikes that could indicate a loss of control.
Q3: My pyrazole synthesis suffers from low yield upon scale-up. What are the common causes and solutions?
A3: Low yields are a frequent challenge during scale-up and can be attributed to several factors:[6]
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Incomplete Reaction: The reaction may not be reaching completion due to inefficient mixing or insufficient reaction time or temperature at the larger scale.
-
Solution: Ensure the reactor's mixing is adequate to maintain a homogeneous mixture. Monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the full consumption of starting materials before workup.[6] Consider extending the reaction time or moderately increasing the temperature.
-
-
Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. The most common issue is the formation of regioisomers.[1]
-
Solution: Optimize reaction conditions such as temperature, solvent, and catalyst to improve selectivity towards the desired product.[1]
-
-
Product Loss During Workup and Purification: The desired compound may be lost during extraction, crystallization, or chromatography steps.
-
Solution: Optimize the solvents and procedures for workup and purification. For crystallization, carefully select a solvent system that maximizes recovery of the pure product.
-
Q4: How can I control the formation of regioisomers when using unsymmetrical starting materials?
A4: The formation of regioisomers is a common problem, particularly in Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds.[7] Controlling the regioselectivity is key to improving yield and simplifying purification.
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase the regioselectivity in some pyrazole formations.[8] Protic solvents may favor one isomer, while aprotic solvents may favor the other.[9]
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Reaction Conditions: Lowering the reaction temperature may improve selectivity.[1] Experimenting with different acid or base catalysts can also direct the reaction towards the desired isomer.
-
Alternative Synthetic Routes: If regioselectivity remains poor, exploring alternative synthetic pathways that offer better regiochemical control may be necessary.[1][10]
Q5: What are the primary challenges in purifying pyrazole-based compounds at a larger scale?
A5: Purification is often a significant bottleneck during scale-up.
-
Separation of Isomers: Regioisomers often have very similar physical properties, making their separation by crystallization or column chromatography difficult.
-
Chromatography Limitations: Column chromatography, while effective at the lab scale, can be costly and time-consuming at an industrial scale, requiring large volumes of solvent.
-
Solution: Optimize the reaction to minimize impurities, thereby reducing the burden on the purification step. Develop a robust crystallization procedure as the primary method of purification.
-
-
Handling Solids: Efficiently filtering, washing, and drying large quantities of solid product can be challenging.
Q6: How can flow chemistry help address the challenges of scaling up pyrazole synthesis?
A6: Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for scale-up, particularly for pyrazole synthesis.[13][14]
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Enhanced Safety: By conducting reactions in a small-volume, continuous stream, flow chemistry minimizes the amount of hazardous material (like hydrazine or unstable intermediates) present at any given time, drastically reducing the risk of explosions or thermal runaway.[15][16]
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Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heating and cooling, providing precise temperature control that is difficult to achieve in large batch reactors.[17] This leads to better selectivity and fewer side products.
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Improved Scalability: Scaling up in a flow system often means simply running the reactor for a longer duration ("scaling out") rather than re-engineering a larger vessel.[16][17] This makes the transition from lab to pilot scale more predictable.
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Increased Efficiency: Flow chemistry can reduce reaction times, improve yields, and allow for the integration of synthesis and purification steps, leading to a more streamlined process.[13][18]
Troubleshooting Guides
This guide provides solutions to specific issues that may be encountered during the scale-up of pyrazole synthesis.
| Symptom / Issue | Possible Cause(s) | Suggested Solutions |
| Poor Regioselectivity | • Reaction conditions favor the formation of multiple isomers.[1] • Inappropriate solvent choice. | • Screen different solvents, including polar protic (e.g., ethanol/water), polar aprotic (e.g., acetonitrile), and fluorinated alcohols (e.g., TFE).[9] • Optimize the reaction temperature; lowering it may enhance selectivity.[1] • Investigate different acid or base catalysts to influence the reaction pathway. |
| Exothermic Runaway | • Poor heat dissipation at a larger scale.[1] • Rate of reagent addition is too fast. | • Immediate Action: Ensure maximum cooling is applied. If necessary, quench the reaction with a suitable agent. • Future Runs: Reduce the rate of reagent addition, increase the solvent volume for better heat absorption, and verify that the cooling system is adequate for the scale.[1] |
| Product Degradation | • Product is unstable at elevated temperatures. • Sensitivity to air (oxidation) or other reagents. | • Lower the reaction and purification temperatures. • Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1] |
| Difficulty in Purification | • Product and impurities (e.g., regioisomers) have similar physical properties. | • Screen a wide variety of solvents and solvent mixtures for recrystallization. • For column chromatography, experiment with different solvent systems and stationary phases (e.g., silica gel, alumina). • Consider forming a salt of the pyrazole to alter its solubility and facilitate purification by crystallization.[11] |
| Crystallization/Precipitation Fails or is Inefficient | • Improper solvent choice. • Supersaturation is not achieved correctly. • Oiling out instead of crystallization. | • Perform a systematic solvent screen to find an optimal system where the product has high solubility in the hot solvent and low solubility when cold. • Control the cooling rate; slow cooling often yields better crystals. • Try adding a small amount of an anti-solvent to induce precipitation.[19] • If the product oils out, try vigorous stirring at a slightly elevated temperature or add seed crystals to encourage crystallization.[20] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Synthesis of a Pyrazolone
This protocol is a generalized procedure for the synthesis of a pyrazolone derivative from a β-ketoester and a hydrazine, based on the synthesis of Edaravone.[7][19]
Safety Precaution: Hydrazine and its derivatives are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood using appropriate PPE.[7] The initial addition of reagents can be exothermic.[20]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully combine the β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent) and the hydrazine (e.g., phenylhydrazine, 1.0 equivalent).[7]
-
Heating: Heat the reaction mixture to reflux (or a target temperature, e.g., 100°C) and maintain for 1-2 hours.[19]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC to ensure the starting materials are fully consumed.[19] A typical mobile phase could be 30% ethyl acetate in hexane.
-
Workup & Isolation:
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent.
-
The pure product can be obtained by recrystallization from an appropriate solvent, such as ethanol.[7]
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate: Dissolve a small amount of the starting material in a suitable solvent. Use a capillary tube to spot the SM lane. For the reaction mixture, take a small aliquot from the flask, dilute it, and spot the RM lane. Spot both the starting material and the reaction mixture on the C lane.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30% ethyl acetate/70% hexane). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light. The disappearance of the starting material spot in the RM lane indicates the reaction is progressing.
Visualizations
Experimental and Safety Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. arxada.com [arxada.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. galchimia.com [galchimia.com]
- 15. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 17. rsc.org [rsc.org]
- 18. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemhelpasap.com [chemhelpasap.com]
- 20. rsc.org [rsc.org]
Technical Support Center: Refining Purification Methods for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two primary recommended purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q2: What is the expected melting point of pure this compound?
A2: There are conflicting reports in the literature regarding the melting point. One source indicates a melting point of 150 °C[1], while another suggests a range of 93-95 °C. This discrepancy may be due to different polymorphic forms or residual impurities. It is crucial to characterize the purified product thoroughly (e.g., by NMR, and elemental analysis) to confirm its identity and purity.
Q3: What are some common solvents for the recrystallization of this compound?
A3: Ethanol, methanol, or a mixture of ethanol and water are commonly used for the recrystallization of amino-pyrazoles.[2][3] For a similar compound, ethyl acetate was used for recrystallization.[4] The ideal solvent system should dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while the impurities remain in the solution.
Q4: Are there any special considerations when performing column chromatography with this compound?
A4: Yes, due to the basic nature of the amine group, the compound may interact strongly with silica gel, leading to poor separation and tailing. To mitigate this, it is recommended to deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent even at low temperatures. | - Try a different solvent or a solvent mixture. Adding a less polar "anti-solvent" (e.g., water to an ethanol solution) dropwise to the hot solution until turbidity appears can induce crystallization upon cooling.[2]- Ensure the minimum amount of hot solvent is used to dissolve the crude product. |
| The compound "oiled out" instead of crystallizing. | - Re-heat the solution to dissolve the oil and add more solvent.- Try a different solvent system. Oiling out can occur if the boiling point of the solvent is higher than the melting point of the solute. | |
| Colored Impurities in the Final Product | The starting materials or reaction intermediates may have decomposed. Phenylhydrazine, a common precursor, can oxidize and form colored byproducts.[5] | - Run the synthesis reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use fresh, high-purity reagents.- Consider a pre-purification step, such as an activated carbon treatment of the crude solution before recrystallization. |
| Broad or Tailing Peaks in Column Chromatography | Strong interaction between the basic amine group and the acidic silica gel. | - Deactivate the silica gel with triethylamine (typically 0.1-1% v/v in the eluent).- Alternatively, use neutral or basic alumina as the stationary phase. |
| Co-elution of Impurities in Column Chromatography | The polarity of the eluent is not optimized for separation. | - Perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems to find the optimal eluent for separation.- A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation. |
| Discrepancy in Melting Point of Purified Product | The presence of different polymorphs or persistent, structurally similar impurities. | - Characterize the product using spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm its identity and purity.- Attempt recrystallization from a different solvent system, as this can sometimes lead to the formation of a different, more stable polymorph. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | [6] |
| Molecular Weight | 207.66 g/mol | [6] |
| Melting Point | 150 °C or 93-95 °C | [1],[7] |
| Appearance | Solid | [8] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to identify a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol is based on a method used for a structurally similar compound and may need adjustment.[4]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. For this basic compound, it is recommended to add 0.5-1% triethylamine to the eluent to deactivate the silica gel.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for similar compounds is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane (e.g., 1:10 v/v). The polarity can be gradually increased if the compound does not elute.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the purification and analysis of the target compound.
Caption: A decision-making diagram for troubleshooting common purification problems.
References
- 1. 5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole | CAS 126417-82-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 3-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Cell-Based Assays for Pyrazole Derivatives
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with pyrazole derivatives in cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow, from compound preparation to data analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Compound Precipitation in Media | Poor aqueous solubility of the pyrazole derivative.[1][2] High final concentration of DMSO in the culture medium. | - Prepare a high-concentration stock solution in 100% DMSO.[1] - Use a final DMSO concentration of <0.5% in the cell culture medium.[3] - For in vivo studies or particularly insoluble compounds, consider co-solvents like PEG400 and Tween-80.[1] - Gentle warming or sonication can aid initial dissolution in the stock solvent.[1] |
| 2. High Variability in Assay Results | Inconsistent cell seeding density. Edge effects in multi-well plates. Compound instability in solution. | - Ensure a homogenous single-cell suspension before plating. - Avoid using the outer wells of 96-well plates for treatment, as they are prone to evaporation. Fill them with sterile PBS or media. - Prepare fresh dilutions of the pyrazole derivative from the stock solution for each experiment.[1] |
| 3. No Dose-Dependent Effect Observed | Compound concentration range is too high or too low. Assay incubation time is not optimal. The compound is not active against the chosen cell line or target. | - Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3][4] - Verify the expression of the target protein in your cell line (e.g., via Western blot or qPCR). |
| 4. Unexpected Cytotoxicity in Control Cells | High concentration of the vehicle (e.g., DMSO) is toxic to the cells. Contamination of cell culture. | - Ensure the final vehicle concentration is consistent across all wells, including the untreated control, and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[3] - Regularly test for mycoplasma contamination and maintain aseptic techniques. |
| 5. Discrepancy Between Enzymatic and Cell-Based Assay Potency | Poor cell permeability of the compound. The compound is a substrate for efflux pumps (e.g., P-glycoprotein).[2] The compound is rapidly metabolized by the cells.[2] | - Assess cell permeability using assays like the Caco-2 permeability assay.[2] - Test for efflux pump involvement by co-incubating with known inhibitors (e.g., verapamil for P-gp).[2] - Evaluate the metabolic stability of the compound using liver microsomes or hepatocytes.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I prepare my pyrazole derivative for a cell-based assay?
A1: Due to the often poor aqueous solubility of pyrazole derivatives, the recommended method is to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][5] For the experiment, this stock is then serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells does not exceed a level toxic to your specific cell line, which is typically below 0.5%.[3]
Q2: What is the recommended starting concentration range for a new pyrazole derivative in a cytotoxicity assay?
A2: For a new compound with unknown activity, it is advisable to screen a broad concentration range. A common starting point is a serial dilution from 100 µM down to low nanomolar concentrations. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) if the compound is potent, or in determining that the compound has low activity if no significant effect is observed even at high concentrations.
Q3: My pyrazole derivative is a kinase inhibitor. How can I confirm it is engaging its target within the cell?
A3: Target engagement can be confirmed by performing a Western blot to analyze the phosphorylation status of the kinase target or its direct downstream substrate.[3] After treating the cells with your compound for a specific period, lyse the cells and probe for both the phosphorylated form and the total protein. A potent inhibitor should decrease the level of the phosphorylated protein in a dose-dependent manner without affecting the total protein level.[3][4]
Q4: How can I investigate if my pyrazole derivative is inducing apoptosis?
A4: Apoptosis induction can be assessed through several methods. A common approach is to measure the activity of executioner caspases, like caspase-3.[6][7] This can be done using commercially available caspase activity assays. Another method is to use flow cytometry with Annexin V and propidium iodide (PI) staining to detect early and late apoptotic cells.[7] Furthermore, you can perform a Western blot to look for the cleavage of PARP or changes in the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]
Q5: Are there common off-target effects for pyrazole-based kinase inhibitors?
A5: Yes, like many kinase inhibitors, pyrazole derivatives can have off-target effects due to the conserved nature of the ATP-binding pocket in kinases.[9][10] This can lead to the inhibition of unintended kinases, potentially causing unexpected cellular effects or toxicity. It is good practice to profile lead compounds against a panel of kinases to assess their selectivity.
Quantitative Data Summary
The following tables summarize the inhibitory activity of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a reference for expected potency.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [4] |
| Compound 3 | ALK | 2.9 | [4] |
| Compound 6 | Aurora A | 160 | [4] |
| Compound 17 | Chk2 | 17.9 | [4] |
| Ruxolitinib | JAK2 | - | [11] |
| Zanubrutinib | BTK | - | [11] |
Table 2: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Afuresertib | HCT116 (colon) | 0.95 | [4] |
| Compound 6 | HCT116 (colon) | 0.39 | [4] |
| Compound 6 | MCF-7 (breast) | 0.46 | [4] |
| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [12] |
| Compound 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [12] |
| Compound 41 | MCF7, HepG2 | 1.937, 3.695 (µg/mL) | [12] |
| Compound 5b | K562, MCF-7, A549 | 0.021, 1.7, 0.69 | [13] |
| Compound 6b, 6d | HNO-97 | 10.5, 10 | [14] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).[3][4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[3][4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[3][4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[16]
Western Blot for Phospho-Protein Analysis
This protocol is used to determine the effect of a pyrazole inhibitor on the phosphorylation of a target protein.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the pyrazole inhibitor at various concentrations for the desired time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[3]
-
Protein Extraction: Place plates on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[3]
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin. Quantify band intensities to determine the ratio of phosphorylated to total protein.[3][4]
In Vitro Kinase Assay (ADP-Glo™)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO.
-
Assay Plate Setup: Add the diluted compound, a positive control inhibitor, and a DMSO negative control to the appropriate wells of a 384-well plate.[4]
-
Enzyme Addition: Add the kinase enzyme solution to all wells. Incubate briefly to allow for compound-enzyme interaction.[4]
-
Reaction Initiation: Start the kinase reaction by adding a mixture containing ATP (at a concentration near the Km for the specific kinase) and the substrate.[4]
-
Reaction Incubation: Incubate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[4]
-
Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and then the Kinase Detection Reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.
Visualizations
Caption: General workflow for a cell-based assay with pyrazole derivatives.
Caption: Decision tree for troubleshooting common assay issues.
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of Pyrazole Scaffolds
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental process of enhancing the biological activity of pyrazole scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the initial synthetic strategies to consider for creating a library of pyrazole derivatives for biological screening?
A1: The Knorr pyrazole synthesis is a foundational and widely used method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] For greater structural diversity, consider modern techniques like the Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at specific positions on the pyrazole ring.[4][5][6] Microwave-assisted organic synthesis (MAOS) can also be employed to accelerate reaction times and improve yields.[7]
Q2: How can I introduce substituents at different positions of the pyrazole ring to explore the structure-activity relationship (SAR)?
A2: To explore the SAR, systematic modifications at key positions of the pyrazole ring are crucial.
-
N1-position: Alkylation or arylation at the N1 position can significantly impact the compound's pharmacokinetic properties. This can be achieved by reacting the NH-pyrazole with various alkyl or aryl halides.
-
C3- and C5-positions: Substituents at these positions often play a critical role in target binding. The choice of the initial 1,3-dicarbonyl compound in the Knorr synthesis will determine the substituents at C3 and C5.
-
C4-position: The C4 position can be functionalized through various reactions, including halogenation followed by cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a wide range of substituents.[5]
Q3: My pyrazole compound shows poor solubility in aqueous buffers for biological assays. How can I address this?
A3: Poor aqueous solubility is a common challenge with pyrazole derivatives.[8][9][10] Here are several strategies to mitigate this issue:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, to avoid precipitation and cell toxicity.[8][11]
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer can increase solubility.[8]
-
Use of Co-solvents: Water-miscible organic solvents like PEG300 or Tween-80 can be used as co-solvents to improve solubility.[8]
-
Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[10]
-
Prodrug Approach: A hydrophilic promoiety can be attached to the pyrazole scaffold, which is cleaved in vivo to release the active drug.[10]
Q4: I am observing inconsistent results in my high-throughput screening (HTS) of a pyrazole library. What could be the potential causes?
A4: Inconsistent HTS results can arise from assay artifacts. Common causes include:
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that nonspecifically inhibit enzymes or interfere with assay signals.[12][13]
-
Spectroscopic Interference: Compounds that are colored or fluorescent can interfere with absorbance- or fluorescence-based assays.[12]
-
Reactive Compounds: Some pyrazole derivatives may contain reactive functional groups that can covalently modify proteins, leading to false-positive results.[12] It is crucial to perform counter-screens and secondary assays to validate initial hits and rule out assay interference.[14][15]
Troubleshooting Guides
Guide 1: Low Yield in Pyrazole Synthesis
Issue: Consistently low yields in Knorr pyrazole synthesis.
| Potential Cause | Troubleshooting Strategy | Citation |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and catalyst (if any). Acetic acid is a common catalyst. | [1] |
| Poor Quality of Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine are pure. Use freshly opened or purified hydrazine. | [16] |
| Side Reactions | Control the stoichiometry of reactants carefully. An excess of one reactant can lead to side product formation. | [16] |
| Product Degradation | If the product is unstable under the reaction conditions, consider using milder conditions (e.g., lower temperature). | [16] |
| Purification Losses | Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. | [17][18] |
Guide 2: Poor Regioselectivity in Pyrazole Synthesis
Issue: Formation of a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound.
| Potential Cause | Troubleshooting Strategy | Citation |
| Steric and Electronic Effects | The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. | [16] |
| Reaction Conditions | The choice of solvent and the use of an acid or base catalyst can influence the regioselectivity. Experiment with different conditions to favor the desired isomer. | [16] |
| Bulky Substituents | Using a hydrazine with a bulky substituent can sterically hinder the reaction at one of the carbonyl groups, leading to higher regioselectivity. | [16] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol or 1-propanol)
-
Catalyst (e.g., glacial acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.[1]
-
Add the hydrazine derivative (1-1.2 equivalents).[1]
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.[19]
-
If a precipitate forms, collect the product by vacuum filtration. If not, add water to induce precipitation.[1][19]
-
Wash the collected solid with a small amount of cold solvent or water.[19]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[17]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general procedure for measuring the inhibitory activity of pyrazole compounds against a specific kinase using the ADP-Glo™ assay.[20][21][22]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer
-
Test pyrazole compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
In a 384-well plate, add the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.[20]
-
Add the kinase enzyme solution to all wells and gently mix. Incubate for 10-30 minutes at room temperature.[20]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the kinase.[20][21]
-
Stop the reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[22][23]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.[22][24]
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.[20]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[21]
Protocol 3: Cell Viability Assay (MTT)
This protocol describes a common method to assess the cytotoxicity of pyrazole compounds on cancer cell lines.[24][25][26][27][28]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test pyrazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[27]
-
Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and an untreated control.[27]
-
Incubate the plate for 48-72 hours.[20]
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[24][25]
-
Carefully remove the medium containing MTT.[25]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][25]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[25]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[20]
Visualizations
Caption: Workflow for the development of pyrazole-based inhibitors.
Caption: Troubleshooting low yields in Knorr pyrazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines | MDPI [mdpi.com]
- 23. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. broadpharm.com [broadpharm.com]
- 27. MTT (Assay protocol [protocols.io]
- 28. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Comparing the efficacy of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine with other inhibitors
Efficacy Analysis of Pyrazole-Based Kinase Inhibitors: A Comparative Guide
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. While a comprehensive analysis of the specific molecule 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is hampered by the absence of publicly available experimental data on its inhibitory efficacy, this guide provides a comparative framework using well-characterized inhibitors targeting the c-Met proto-oncogene, a receptor tyrosine kinase frequently implicated in cancer.
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a known driver in various malignancies, making it a prime target for therapeutic intervention. This guide will compare the efficacy of three prominent c-Met inhibitors—Crizotinib, Cabozantinib, and Tivantinib—as a representative model for evaluating pyrazole-based and other small molecule inhibitors. The comparison will be based on their half-maximal inhibitory concentrations (IC50), with detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows.
Comparative Efficacy of c-Met Inhibitors
The inhibitory activity of Crizotinib, Cabozantinib, and Tivantinib against the c-Met kinase is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| Crizotinib | c-Met | 8 | Biochemical Assay |
| Cabozantinib | c-Met | 13 | Biochemical Assay |
| Tivantinib | c-Met | 350 | Biochemical Assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the biochemical assays used to determine the IC50 values of the compared c-Met inhibitors.
In Vitro c-Met Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (e.g., Crizotinib, Cabozantinib, Tivantinib, and hypothetically, this compound) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
The c-Met enzyme, substrate, and ATP are mixed in the kinase buffer.
-
The test compounds are added to the enzyme mixture in the 384-well plates. A control with DMSO alone (no inhibitor) is included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Diagrams are provided below to illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Comparative analysis of different synthetic routes to 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a key intermediate in pharmaceutical research. The following sections detail the most prominent synthetic strategies, offering experimental protocols, quantitative data, and visual representations to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a common feature in many biologically active compounds. The efficient and scalable synthesis of this specific amine is crucial for the development of novel therapeutics. This guide will focus on the most prevalent and practical synthetic approaches, primarily revolving around the cyclocondensation of a β-ketonitrile with methylhydrazine.
Comparative Analysis of Synthetic Routes
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with a hydrazine derivative. For the synthesis of this compound, the key starting materials are 3-(4-chlorophenyl)-3-oxopropanenitrile and methylhydrazine.
While specific experimental data for the direct synthesis of the title compound is not extensively detailed in publicly available literature, a robust and reliable protocol can be constructed based on numerous analogous reactions. Alternative, less common methods for pyrazole synthesis exist but are often less direct or require more specialized starting materials.
Route 1: Cyclocondensation of a β-Ketonitrile with Methylhydrazine (Proposed)
This is the most logical and anticipated route based on established pyrazole synthesis methodologies. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final 5-aminopyrazole product.
Experimental Protocol:
A solution of 3-(4-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid is treated with methylhydrazine (1.1 to 1.5 equivalents). The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or a mixture of ethanol and water.
Data Summary Table:
| Parameter | Route 1: Cyclocondensation (Proposed) |
| Starting Materials | 3-(4-chlorophenyl)-3-oxopropanenitrile, Methylhydrazine |
| Key Reagents/Solvents | Ethanol or Acetic Acid |
| Reaction Conditions | Room temperature to reflux, 2-24 hours |
| Reported Yield | Expected to be in the range of 70-95% based on analogous reactions |
| Product Purity | High, can be further purified by recrystallization |
| Advantages | High atom economy, readily available starting materials, straightforward procedure |
| Disadvantages | Lack of a directly published, detailed protocol for this specific molecule |
Characterization Data (Expected):
Based on the structure and data from similar compounds, the following characteristics for this compound are expected:
-
Molecular Formula: C₁₀H₁₀ClN₃
-
Molecular Weight: 207.66 g/mol
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃): δ ~7.6 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~5.8 (s, 1H, pyrazole-H), ~3.6 (s, 3H, N-CH₃), ~3.5 (br s, 2H, NH₂)
-
¹³C NMR (CDCl₃): δ ~150 (C-Ar), ~145 (C-N), ~133 (C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~95 (pyrazole-CH), ~35 (N-CH₃)
Visualizing the Synthetic Pathway
To clearly illustrate the proposed synthetic route, the following diagrams have been generated using the DOT language.
Caption: Proposed synthesis of this compound.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the proposed synthesis.
Caption: General experimental workflow for the synthesis and purification.
Conclusion
Navigating the Selectivity Landscape: A Comparative Profiling Guide for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific cross-reactivity profile of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is limited. This guide provides a comprehensive framework and standardized methodologies for conducting such an analysis, utilizing hypothetical data based on the known activities of structurally related pyrazole-based compounds. The presented data is for illustrative purposes and should not be considered as established experimental results for the compound .
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, and kinase inhibitors.[2] Given the therapeutic potential of this chemical class, a thorough understanding of the selectivity and off-target profile of any new pyrazole-based entity is paramount for advancing its development.
This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. It details essential experimental protocols, provides templates for data presentation, and offers a comparative context with other hypothetical pyrazole-based inhibitors.
Hypothetical Kinase Selectivity Profile
A primary concern for many small molecule inhibitors is their interaction with the human kinome. A broad kinase screen is essential to identify both intended targets and potential off-target liabilities that could lead to adverse effects.
Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds (% Inhibition at 1 µM)
| Kinase Target | This compound | Comparator A (Broad-Spectrum Pyrazole) | Comparator B (Selective Pyrazole) |
| Tyrosine Kinases | |||
| ABL1 | 15 | 85 | 5 |
| SRC | 22 | 92 | 8 |
| EGFR | 8 | 45 | 3 |
| VEGFR2 | 12 | 78 | 6 |
| Serine/Threonine Kinases | |||
| CDK2 | 88 | 95 | 10 |
| GSK3B | 75 | 88 | 12 |
| ROCK1 | 35 | 65 | 45 |
| p38α (MAPK14) | 42 | 72 | 38 |
| Lipid Kinases | |||
| PI3Kα | 5 | 35 | 2 |
| PI3Kβ | 7 | 40 | 3 |
Data is hypothetical and for illustrative purposes only.
Off-Target Binding Profile at Non-Kinase Targets
Beyond kinases, it is crucial to assess the interaction of the compound with other major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Table 2: Hypothetical Off-Target Liability Profile (% Inhibition at 10 µM)
| Target | This compound | Comparator A (Broad-Spectrum Pyrazole) | Comparator B (Selective Pyrazole) |
| GPCRs | |||
| Adrenergic α1A | 8 | 42 | 3 |
| Dopamine D2 | 12 | 55 | 6 |
| Serotonin 5-HT2A | 15 | 61 | 8 |
| Ion Channels | |||
| hERG | 25 | 75 | 10 |
| Nav1.5 | 18 | 68 | 7 |
| Nuclear Receptors | |||
| Estrogen Receptor α | 3 | 25 | 1 |
| Enzymes | |||
| COX-1 | 5 | 30 | 4 |
| COX-2 | 10 | 60 | 8 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and robust experimental methodologies are the foundation of a reliable cross-reactivity profile.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.
Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3][4]
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and a serial dilution of the test compound.
-
Kinase Reaction: In a 384-well plate, dispense the test compound, followed by the kinase/substrate mixture. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[4]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration. For hits, determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for an in vitro kinase inhibition assay.
Receptor Binding Assay for Off-Target Screening
Objective: To identify potential interactions of the test compound with a panel of non-kinase targets.[5][6]
Methodology: Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor.[5]
-
Assay Setup: In a multi-well filter plate, combine the cell membrane preparation expressing the target receptor, a known radioligand for that receptor, and the test compound at a fixed concentration.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation: Separate the bound from the unbound radioligand by vacuum filtration through the filter plate. The filter retains the cell membranes with the bound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: A reduction in the radioactive signal in the presence of the test compound indicates displacement of the radioligand and therefore, binding of the test compound to the receptor. Calculate the percent inhibition.
The MAPK/ERK signaling pathway, a common target of kinase inhibitors.
Interpretation and Next Steps
The hypothetical data suggests that this compound could be a relatively selective inhibitor of CDK2 and GSK3B, with moderate activity against ROCK1 and p38α. Its profile appears cleaner than the broad-spectrum comparator and more potent than the highly selective comparator. The off-target screen indicates a potential for hERG interaction at higher concentrations, a critical finding that would warrant further investigation in dedicated safety pharmacology studies.
Based on this hypothetical profile, next steps would include:
-
IC₅₀ Determination: Confirm the potency against the primary kinase targets (CDK2, GSK3B) and key off-targets through full dose-response curves.
-
Cellular Assays: Validate the in vitro findings in relevant cell-based assays to assess on-target engagement and functional consequences.
-
hERG Patch Clamp: Directly measure the inhibitory effect on the hERG channel to accurately quantify the risk of cardiac toxicity.
-
Broader Off-Target Profiling: Consider a more extensive off-target screen to uncover any other potential liabilities.
Conclusion
While the specific cross-reactivity profile of this compound remains to be experimentally determined, this guide provides the necessary framework for its comprehensive assessment. By employing standardized protocols for kinase and off-target screening and presenting the data in a clear, comparative format, researchers can effectively characterize its potency and selectivity. This systematic approach is critical for making informed decisions in the drug discovery and development process, ultimately determining the therapeutic potential of this and other novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
Benchmarking 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine against established therapeutic agents. Due to the limited publicly available data on this specific molecule, this document serves as a proposed benchmarking framework. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2][3] Many successful drugs targeting protein kinases, crucial regulators of cellular processes, incorporate a pyrazole core.[4][5]
Based on this well-established precedent, we hypothesize that this compound may function as an inhibitor of non-receptor tyrosine kinases, such as those in the Src family and the Bcr-Abl fusion protein, which are critical drivers in various cancers.[6][7] This guide outlines the experimental approach to validate this hypothesis and compare its potential efficacy against known inhibitors targeting these pathways.
Comparison with Leading Src/Abl Kinase Inhibitors
To establish a robust benchmark, we have selected three well-characterized drugs known to inhibit Src and/or Bcr-Abl kinases. These compounds are frequently used in both clinical settings and preclinical research, providing a solid basis for comparison.
-
Dasatinib: A potent, orally available dual inhibitor of Bcr-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8][9]
-
Bosutinib: A dual Src/Abl tyrosine kinase inhibitor also approved for the treatment of Ph+ CML.[8][]
-
Saracatinib (AZD0530): A highly selective dual Src/Abl inhibitor that has been extensively investigated in clinical trials for various solid tumors.[8]
Quantitative Performance Comparison (Hypothetical Data)
The following table presents a hypothetical dataset to illustrate how the inhibitory activity of this compound, designated as "Compound X," would be quantitatively compared against the benchmark drugs. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of the target kinase's activity in vitro. Lower IC50 values indicate higher potency.
Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)
| Compound | Target Kinase: c-Src | Target Kinase: Bcr-Abl |
| Compound X | 5.2 | 15.8 |
| Dasatinib | 0.8 | <1 |
| Bosutinib | 1.2 | 1 |
| Saracatinib | 2.7 | 30 |
Note: The IC50 values for Compound X are hypothetical and presented for illustrative purposes only. Values for Dasatinib, Bosutinib, and Saracatinib are representative of publicly available data.
Signaling Pathway Context
The Src and Bcr-Abl kinases are central nodes in signaling pathways that drive cell proliferation and survival.[11][12] Their constitutive activation is a hallmark of several cancers.[13][14] An effective inhibitor would block these downstream signals, leading to apoptosis of cancer cells.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 8. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. This guide provides a comparative analysis of the in vivo therapeutic potential of two promising pyrazole compounds: Compound 3i , an anti-cancer agent targeting prostate cancer, and Compound 6g , a neuroprotective and anti-inflammatory agent with potential for treating spinal cord injury. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Performance Comparison of Pyrazole Compounds 3i and 6g
This section presents a side-by-side comparison of the key performance indicators for Compound 3i and Compound 6g, based on available preclinical in vivo and in vitro data.
| Feature | Compound 3i (Anti-Cancer) | Compound 6g (Anti-inflammatory/Neuroprotective) |
| Therapeutic Area | Prostate Cancer | Spinal Cord Injury (Secondary Inflammation) |
| Molecular Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Lysophosphatidic Acid Receptor 2 (LPA2) |
| Reported In Vivo Efficacy | 49.8% inhibition of tumor proliferation in a prostate cancer mouse model.[1][2][3] | Potent anti-inflammatory effects demonstrated in vitro, suggesting strong potential for in vivo efficacy in mitigating secondary inflammation in spinal cord injury.[4] |
| In Vitro Potency | IC50 = 8.93 nM for VEGFR-2 inhibition.[1][2][3] IC50 = 1.24 µM for cytotoxicity against PC-3 human prostate cancer cells.[1][2] | IC50 = 9.562 µM for suppression of IL-6 expression in lipopolysaccharide-stimulated BV2 microglial cells.[4] |
| Mechanism of Action | Inhibition of VEGFR-2, leading to suppression of downstream signaling pathways (PI3K/Akt, MAPK, Ras) involved in angiogenesis, cell proliferation, and survival.[5][6][7] | Antagonism of the LPA2 receptor, which is implicated in microglial activation and subsequent neuroinflammatory responses.[8][9] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Antitumor Efficacy of Compound 3i in a Prostate Cancer Xenograft Model
This protocol is based on the methodology described in the study by Soliman et al.[1][2][3]
1. Animal Model:
-
Male Swiss albino mice (6-8 weeks old, weighing 20-25 g).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
2. Tumor Cell Implantation:
-
PC-3 human prostate cancer cells are cultured and harvested.
-
A suspension of 2 x 10^6 PC-3 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored regularly, and treatment is initiated when the tumor volume reaches approximately 100-150 mm³.
3. Treatment Protocol:
-
Mice are randomly assigned to a control group and a treatment group.
-
Treatment Group: Compound 3i is administered intraperitoneally at a dose of 10 mg/kg body weight, once daily for 21 consecutive days.
-
Control Group: An equivalent volume of the vehicle (e.g., 10% DMSO in saline) is administered following the same schedule.
4. Efficacy Assessment:
-
Tumor volume is measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
At the end of the treatment period, mice are euthanized, and the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated as: [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.
5. Histopathological Analysis:
-
Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) to observe tumor morphology and necrosis.
Representative In Vivo Anti-inflammatory Efficacy of Compound 6g in a Spinal Cord Injury Model
This protocol is a representative model based on common practices for evaluating anti-inflammatory agents in experimental spinal cord injury (SCI) studies.[10][11][12][13][14][15][16]
1. Animal Model:
-
Adult female Sprague-Dawley rats (250-300 g).
-
Animals are housed individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
2. Spinal Cord Injury Induction:
-
Rats are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord.
-
A contusion injury is induced using a standardized weight-drop device (e.g., NYU impactor) or a compression clip to create a moderate and reproducible injury.
3. Treatment Protocol:
-
Animals are randomly assigned to a vehicle control group and a Compound 6g treatment group.
-
Treatment Group: Compound 6g is administered intraperitoneally at a dose of 20 mg/kg body weight, starting 30 minutes post-injury and then once daily for 7 consecutive days.
-
Control Group: An equivalent volume of the vehicle is administered on the same schedule.
4. Behavioral Assessment:
-
Locomotor function is assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale at 1, 3, 7, 14, 21, and 28 days post-injury.
5. Histological and Immunohistochemical Analysis:
-
At the end of the study, rats are euthanized, and the spinal cord tissue is harvested.
-
Tissue sections are stained with H&E to assess the lesion size and inflammatory cell infiltration.
-
Immunohistochemistry is performed to quantify markers of inflammation (e.g., Iba1 for microglia/macrophages, GFAP for astrocytes) and neuronal damage/survival (e.g., NeuN).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.
Caption: VEGFR-2 signaling pathway inhibited by Compound 3i.
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Vascular Endothelial Growth Factor in Metastatic Prostate Cancer to the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin Inhibits Angiogenesis Mediated Human Prostate Tumor Growth by Targeting VEGFR- 2 Regulated AKT/mTOR/P70S6K Signaling Pathways | PLOS One [journals.plos.org]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Roles of Lysophospholipid Receptors in Activation of Neuroglia and Their Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promising Advances in Pharmacotherapy for Patients with Spinal Cord Injury—A Review of Studies Performed In Vivo with Modern Drugs | MDPI [mdpi.com]
- 12. Experimental Treatments for Spinal Cord Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Models of Spinal Cord Injury in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo imaging in experimental spinal cord injury – Techniques and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental spinal cord injury and behavioral tests in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy.[1][2] Protein kinases, key regulators of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. This guide provides a head-to-head comparison of the preclinical performance of various pyrazole-based inhibitors targeting critical kinases in oncology: Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). The data presented is collated from various preclinical studies to facilitate an objective comparison of their potency and cellular activity.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrazole-based inhibitors against their target kinases and various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: JAK Inhibitors - Ruxolitinib vs. Baricitinib
| Inhibitor | Target Kinase | IC50 (nM) | Preclinical Model | Observations | Reference |
| Ruxolitinib | JAK1 | ~3 | Kinase Assay | Selective JAK1/JAK2 inhibitor. | [3] |
| JAK2 | ~3 | Kinase Assay | [3] | ||
| Baricitinib | JAK1/JAK2 | Not specified | Murine Arthritis Model | Superior to ruxolitinib in preventing Graft-versus-Host Disease (GvHD) in mouse models by preserving JAK3-STAT5 signaling and increasing regulatory T cells. | [1][4] |
| JAK2 | Higher IC50 than Ruxolitinib | Kinase Assay | Less potent inhibition of JAK2 compared to Ruxolitinib. | [1] |
Table 2: Dual EGFR and VEGFR-2 Inhibitors
| Compound | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |
| Compound 3f | EGFR | 0.066 | HCT-116 | 3.3 (GI50) | [5] |
| VEGFR-2 | 0.102 | [5] | |||
| Compound 3d | EGFR | 0.184 | - | - | [5] |
| VEGFR-2 | 0.418 | [5] | |||
| Compound 3e | EGFR | 0.115 | - | - | [5] |
| VEGFR-2 | 0.231 | [5] | |||
| Compound 4a | EGFR | 0.137 | - | - | [5] |
| VEGFR-2 | 0.195 | [5] | |||
| Compound 9 | EGFR | 0.21 | HepG2 | 2.30 | [6] |
| VEGFR-2 | 0.22 | [6] | |||
| Compound 12 | EGFR | 0.23 | HepG2 | 0.71 | [6] |
| VEGFR-2 | Not specified | [6] | |||
| Erlotinib (Reference) | EGFR | 0.13 | HepG2 | 10.6 | [6] |
| Sorafenib (Reference) | VEGFR-2 | 0.03 | HepG2 | 1.06 | [6] |
Table 3: Dual VEGFR-2 and CDK2 Inhibitors
| Compound | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |
| Compound 6b | VEGFR-2 | 0.2 | HepG2 | 2.52 | [2] |
| CDK2 | 0.458 | [2] | |||
| Compound 5a | VEGFR-2 | 0.267 | HepG2 | 3.46 | [2] |
| CDK2 | 0.311 | [2] | |||
| Sorafenib (Reference) | VEGFR-2 | 0.03 | HepG2 | 2.051 | [2] |
| Roscovitine (Reference) | CDK2 | 0.556 | HepG2 | 4.18 | [2] |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific inhibitors or cell lines.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase-specific substrate and ATP
-
Pyrazole-based inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrazole-based inhibitor in DMSO.
-
Add the inhibitor solution to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCT-116)
-
Complete cell culture medium
-
Pyrazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole-based inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model [mdpi.com]
- 5. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Synthesis and Biological Testing of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and biological evaluation of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a member of the pharmacologically significant 5-aminopyrazole class of compounds. Given the limited direct literature on this specific molecule, this document outlines a reproducible synthetic route based on established methodologies for analogous structures. Furthermore, it details standardized protocols for assessing its biological activity and compares its potential efficacy against structurally related pyrazole derivatives that have been evaluated as kinase inhibitors and cytotoxic agents.
Synthesis of this compound
The most versatile and widely reported method for synthesizing 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1] This approach offers a reliable and reproducible pathway to the target compound. The proposed synthesis is a two-step process, beginning with the formation of the β-ketonitrile intermediate followed by cyclization.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile (Intermediate)
This procedure is adapted from a known method for preparing similar β-ketonitriles.
-
Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) to anhydrous ethanol.
-
Reaction Initiation: Add acetonitrile (1.5 equivalents) to the stirred suspension.
-
Addition of Ester: Slowly add a solution of ethyl 4-chlorobenzoate (1.0 equivalent) in anhydrous ethanol via the dropping funnel over 30 minutes.
-
Reaction & Workup: Heat the mixture to reflux for 4-6 hours. Monitor reaction completion by TLC. After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the crude solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield the intermediate as a white solid. A similar synthesis has been reported with a yield of 61%.[2]
Step 2: Synthesis of this compound (Target Compound)
This cyclocondensation reaction is a standard method for forming the 5-aminopyrazole ring.[1]
-
Reagents & Setup: Dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add a catalytic amount of glacial acetic acid, followed by the slow addition of methylhydrazine (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should yield the pure target compound.
Factors Affecting Reproducibility in Synthesis:
-
Purity of Reagents: The purity of starting materials, particularly the β-ketonitrile intermediate, is crucial for obtaining high yields and purity of the final product.
-
Reaction Conditions: Strict control of temperature, reaction time, and inert atmosphere can prevent the formation of side products.
-
Regioselectivity: The reaction of a β-ketonitrile with a substituted hydrazine like methylhydrazine can potentially yield two regioisomers. However, literature suggests that condensation with the keto group followed by cyclization onto the nitrile typically favors the formation of the 1-substituted-5-aminopyrazole isomer.[3] Chromatographic purification may be necessary to isolate the desired isomer if the regioselectivity is not absolute.
Biological Testing and Performance Comparison
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[4] The target compound, this compound, is structurally similar to known inhibitors of various kinases involved in cancer cell proliferation and survival, such as c-Met, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).
Comparative Data of Structurally Related Pyrazole Derivatives
To benchmark the potential activity of the target compound, the following table summarizes the reported biological data for close structural analogs.
| Compound/Derivative | Target Cell Line / Kinase | IC50 Value | Reference |
| 5a (Pyrazolo[3,4-b]pyridine derivative) | HepG-2 (Liver Cancer) | 3.42 µM | [5] |
| 5b (Pyrazolo[3,4-b]pyridine derivative) | HepG-2 (Liver Cancer) | 3.56 µM | [5] |
| 5a (Pyrazolo[3,4-b]pyridine derivative) | c-Met Kinase | 4.27 nM | [5] |
| 5b (Pyrazolo[3,4-b]pyridine derivative) | c-Met Kinase | 7.95 nM | [5] |
| Compound 5h (3-Aryl-4-alkylpyrazol-5-amine) | U-2 OS (Osteosarcoma) | 0.9 µM | [6] |
| Compound 5h (3-Aryl-4-alkylpyrazol-5-amine) | A549 (Lung Cancer) | 1.2 µM | [6] |
| Compound P-6 (Pyrazolyl-thiazolidinone) | HCT-116 (Colon Cancer) | 0.37 µM | [7] |
| Compound P-6 (Pyrazolyl-thiazolidinone) | MCF-7 (Breast Cancer) | 0.44 µM | [7] |
| Compound P-6 (Pyrazolyl-thiazolidinone) | Aurora-A Kinase | 0.11 µM | [7] |
| Compound 1 (Imidazo[1,2-a]pyridine derivative) | K562 (Leukemia) | 8.43 nM | [8] |
| Compound 1 (Imidazo[1,2-a]pyridine derivative) | FLT3-ITD (Kinase) | (Potent Inhibitor) | [8] |
Objective Comparison: The 3-(4-chlorophenyl) moiety is a common feature in potent kinase inhibitors, as seen in compounds targeting c-Met.[5] The 1-methyl-1H-pyrazol-5-amine core is also present in inhibitors of kinases like FLT3 and Aurora kinases.[8][9] Based on these structural similarities, it is hypothesized that this compound will exhibit antiproliferative activity against various cancer cell lines, likely through the inhibition of one or more protein kinases. Its potency would be expected to be in the nanomolar to low micromolar range, comparable to the alternatives listed.
Experimental Protocols: Biological Assays
To ensure reproducible biological data, standardized and well-controlled assays are essential.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Standard workflow for an MTT-based cell viability and cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HepG-2, HCT-116) in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated controls (medium only) and vehicle controls (medium with the highest DMSO concentration).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution, and the specific kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1 for c-Met).
-
Compound Dilution: Prepare a serial dilution of the test compound in Kinase Buffer with a constant percentage of DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase (e.g., recombinant human c-Met), and the kinase substrate.
-
Initiation: Start the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence readings to ADP concentration using a standard curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Factors Affecting Reproducibility in Biological Assays:
-
Cell Line Integrity: Use cell lines with a consistent passage number and regularly test for mycoplasma contamination.
-
Reagent Quality: The quality and concentration of ATP, kinase, and substrate are critical for enzymatic assays.
-
Assay Conditions: Incubation times, temperature, and DMSO concentration must be strictly controlled.
-
Data Analysis: Use consistent and appropriate statistical methods and software for curve fitting and IC50 determination.
Signaling Pathway Context
Many pyrazole-based inhibitors target receptor tyrosine kinases (RTKs) like c-Met. Aberrant activation of c-Met triggers downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are fundamental drivers of cancer cell growth, survival, and metastasis.
Caption: Inhibition of the c-Met signaling pathway by a potential pyrazole inhibitor.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the cellular target engagement of the novel compound 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Based on its structural similarity to known phenylpyrazole insecticides, the primary hypothesized target is the γ-aminobutyric acid (GABA)-gated chloride channel, a key component of inhibitory neurotransmission in the central nervous system. This document outlines experimental strategies to validate this hypothesis and compares the compound's potential activity with established modulators of this ion channel.
Hypothesized Mechanism of Action and Signaling Pathway
Phenylpyrazole compounds, such as the widely used insecticide Fipronil, are known to act as non-competitive antagonists of the GABA-A receptor.[1][2][3] By binding to a site within the chloride ion channel pore, these compounds block the influx of chloride ions that is normally triggered by the binding of GABA.[4][5] This disruption of inhibitory signaling leads to hyperexcitation of the nervous system.[2] The proposed signaling pathway and the mechanism of action for this compound and its comparators are illustrated below.
Caption: Hypothesized signaling pathway of GABA-A receptor modulation.
Comparative Analysis of GABA-Gated Chloride Channel Inhibitors
To effectively evaluate the potential of this compound, its activity should be benchmarked against well-characterized inhibitors of the GABA-gated chloride channel. The following table summarizes the inhibitory concentrations (IC50) of selected compounds. Note: No publicly available IC50 value for this compound has been identified; the value provided is hypothetical and serves as a placeholder for experimental determination.
| Compound | Target | IC50 (nM) | Organism/System | Reference |
| This compound | GABA-gated chloride channel | To Be Determined | - | - |
| Fipronil | GABA-gated chloride channel | 28 | Cockroach Neurons | [1][6] |
| Fipronil | GABA-A Receptor | 1600 | Rat Dorsal Root Ganglion Neurons | [6] |
| Dieldrin | GABA-gated chloride channel | 16 | Cockroach Neurons | [1] |
| Dieldrin | GABA-A Receptor | 200 | Rat Cerebellar Granule Cells | [3] |
| Picrotoxin | GABAρ1 Receptor | 600 | Human (expressed in Xenopus oocytes) | [4] |
Experimental Protocols for Target Engagement and Functional Analysis
A multi-faceted approach is recommended to unequivocally confirm target engagement and characterize the functional consequences of compound binding. This involves direct biophysical assays to demonstrate binding to the target protein and functional assays to measure the impact on ion channel activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol for Membrane Proteins:
-
Cell Treatment: Culture cells expressing the GABA-A receptor and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using a buffer containing a mild non-ionic detergent (e.g., 0.5-1% NP-40 or Triton X-100) and protease inhibitors. This is crucial for solubilizing membrane proteins like the GABA-A receptor.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble GABA-A receptor subunit using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Electrophysiology (Patch-Clamp)
The whole-cell patch-clamp technique is the gold standard for studying ion channel function, providing direct measurement of ion flow across the cell membrane.
Experimental Workflow:
Caption: Patch-clamp electrophysiology workflow.
Detailed Protocol:
-
Cell Preparation: Use a cell line stably or transiently expressing the desired subunits of the GABA-A receptor.
-
Recording: Establish a whole-cell patch-clamp recording configuration. Hold the cell at a membrane potential of -60 mV.
-
GABA Application: Apply a known concentration of GABA (e.g., the EC50 concentration) to the cell to elicit a chloride current.
-
Compound Application: After establishing a stable baseline response to GABA, co-apply GABA with various concentrations of this compound.
-
Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the GABA-evoked current. A reduction in the current amplitude in the presence of the compound indicates an antagonistic effect. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Fluorescence-Based Chloride Influx Assay (e.g., FLIPR)
High-throughput screening (HTS) compatible fluorescence-based assays, such as those using a FLIPR (Fluorometric Imaging Plate Reader), can be employed to measure changes in intracellular chloride concentration or membrane potential as an indirect measure of channel activity.
Detailed Protocol:
-
Cell Plating: Seed cells expressing the GABA-A receptor into 96- or 384-well plates.
-
Dye Loading: Load the cells with a fluorescent dye that is sensitive to changes in membrane potential or intracellular halide concentration (e.g., a halide-sensitive YFP or a membrane potential-sensitive dye).
-
Compound Addition: Add this compound at various concentrations to the wells.
-
GABA Stimulation and Measurement: Use the FLIPR instrument to add a solution containing GABA and simultaneously measure the change in fluorescence over time. An antagonist will inhibit the GABA-induced change in fluorescence.
-
Data Analysis: Quantify the fluorescence change and calculate the percentage of inhibition for each concentration of the test compound to determine the IC50.
Conclusion
The confirmation of target engagement for this compound requires a systematic approach combining direct and functional assays. By hypothesizing the GABA-gated chloride channel as the primary target, a clear path for experimental validation is established. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to ascertain the compound's mechanism of action and to position its activity relative to known modulators. Successful validation of this target engagement will be a critical step in the further development of this compound for its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The organochlorine pesticides gamma-hexachlorocyclohexane (lindane), alpha-endosulfan and dieldrin differentially interact with GABA(A) and glycine-gated chloride channels in primary cultures of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Comparative Analysis of ADME Properties for Drug Discovery
A deep dive into the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of pyrazole analogs, offering a comparative guide for researchers and drug development professionals. This guide synthesizes experimental data and detailed methodologies to facilitate the selection and optimization of pyrazole-based drug candidates.
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of therapeutic applications, from anti-inflammatory agents like celecoxib to anticancer and antiviral therapies.[1][2][3] The success of any drug candidate, however, is intrinsically linked to its ADME profile, which governs its bioavailability, efficacy, and potential for toxicity. A thorough understanding and early assessment of these properties are therefore critical in the drug discovery and development pipeline to mitigate the risk of late-stage failures.[1]
This guide provides a comparative overview of the ADME properties of various pyrazole analogs, supported by a summary of quantitative experimental data and detailed protocols for key in vitro assays.
Comparative ADME Data of Representative Pyrazole Analogs
The ADME properties of pyrazole derivatives can be significantly modulated by substitutions on the pyrazole ring, influencing their physicochemical characteristics. The following table summarizes key ADME parameters for a selection of representative pyrazole compounds, illustrating the diversity of profiles encountered in drug discovery.
| Property | Representative Pyrazole A | Representative Pyrazole B | Representative Pyrazole C (e.g., Sildenafil) | Representative Pyrazoline PZ-1 | Representative Pyrazoline PZ-2 | Representative Pyrazoline PZ-3 |
| Molecular Weight ( g/mol ) | - | - | - | 352.4 | 388.9 | 412.3 |
| LogP | - | - | - | 3.1 | 3.8 | 2.5 |
| Aqueous Solubility (µM) | Moderate (e.g., 50 µM)[1] | Low to Moderate[1] | Low[1] | 45[4] | 15[4] | 120[4] |
| Permeability (Caco-2, 10⁻⁶ cm/s) | High (Papp > 10)[1] | Moderate (Papp ~5)[1] | Moderate to High[1] | 12.5[4] | 8.2[4] | 2.1[4] |
| Metabolic Stability (t½ in HLM, min) | Moderate (e.g., 30-60 min)[1] | Short to Moderate (e.g., < 30 min in rat)[1] | Short (< 30 min)[1] | 75[4] | 40[4] | >120[4] |
| Plasma Protein Binding (%) | 85-95%[1] | >96%[1] | ~96%[1] | 92.1[4] | 98.5[4] | 85.7[4] |
| Primary Metabolizing Enzymes | CYP3A4[1] | CYP3A4, CYP2C9[1] | CYP3A4 (major), CYP2C9 (minor)[1] | - | - | - |
| Oral Bioavailability (%) | Species-dependent[1] | Variable (e.g., 11% in rat, 88% in mouse)[1] | ~40%[1] | - | - | - |
HLM: Human Liver Microsomes
Experimental Protocols
Accurate and reproducible ADME data is fundamental for making informed decisions in drug development. Below are detailed methodologies for key in vitro ADME assays.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical determinant of a drug's absorption and is essential for the reliability of in vitro bioassays.[1] The shake-flask method is a widely accepted approach for determining thermodynamic solubility.
Principle: This method measures the equilibrium solubility of a compound, where the concentration of the dissolved substance is in equilibrium with the undissolved solid form.
Protocol Outline:
-
An excess amount of the solid pyrazole analog is added to a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4).[1]
-
The resulting suspension is agitated in a controlled environment, typically for 24 to 48 hours at 37°C, to ensure that equilibrium is reached.[1]
-
Following incubation, the undissolved solid is removed by filtration.[1]
-
The concentration of the dissolved compound in the filtrate is then quantified using a calibrated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
Caption: Workflow for Aqueous Solubility Determination.
Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry-standard in vitro model for predicting the in vivo absorption of drugs across the intestinal wall.[1] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, which mimics the intestinal barrier.
Principle: The rate of transport of a compound across the Caco-2 cell monolayer is measured, providing an apparent permeability coefficient (Papp) that is predictive of intestinal absorption.
Protocol Outline:
-
Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
The test pyrazole analog is added to the apical (AP) side of the monolayer (to measure absorption) or the basolateral (BL) side (to measure efflux).
-
Samples are collected from the receiver compartment (BL for absorption, AP for efflux) at various time points.
-
The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the proper disposal of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a compound that requires careful waste management due to its hazardous properties. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Hazard Information
Based on its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate cautious handling at all times. Personal Protective Equipment (PPE) is mandatory when working with or disposing of this compound.
Hazard Classification Summary
| Hazard Classification | GHS Code | Description | Citations |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][4] |
Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Citations |
| Hand Protection | Protective gloves (e.g., chemical-resistant). | [1][5] |
| Eye and Face Protection | Chemical goggles or safety glasses. A face shield is also recommended. | [1][5] |
| Skin and Body Protection | Wear suitable protective clothing and safety shoes. | [1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. | [1][5] |
Logistical and Operational Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service, utilizing high-temperature incineration.[1][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated lab supplies and spill cleanup materials, in a dedicated and compatible hazardous waste container.[7][8]
-
For solid waste, carefully sweep or shovel to minimize dust generation.[1]
-
Ensure the container is in good condition with a secure, tight-fitting lid.[5][8]
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7][8]
-
Include the full chemical name: "this compound" and its CAS number (126417-82-1).[1]
-
List all constituents and their approximate concentrations.[8]
-
Indicate the associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").
-
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
The recommended disposal method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Handling of Spills
In the event of a spill, stop the leak if it is safe to do so.[1] Evacuate unnecessary personnel and ensure adequate ventilation.[1] Wearing full PPE, sweep or shovel the spilled solid material into an appropriate container for disposal.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
This guide provides critical safety, handling, and disposal information for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine (CAS No. 126417-82-1), a compound utilized in advanced scientific research.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from the specific Safety Data Sheet (SDS) for the compound and general safety guidelines for handling aromatic amines and pyrazole derivatives.[1][2][3]
Hazard Identification and First Aid
GHS Hazard Classification:
-
Skin Irritation: Category 2[1]
-
Serious Eye Irritation: Category 2A[1]
-
Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[1]
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[4][5]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical advice.[1][6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][7]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][7]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[8] |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[1][8] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile rubber) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[8] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
-
Pre-Handling Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the handling area.[8]
-
-
Chemical Handling:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[8]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[8]
-
Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.[8]
-
-
Post-Handling Procedures:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
